molecular formula C8H7ClN4 B2636960 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile CAS No. 1876666-36-2

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile

Cat. No.: B2636960
CAS No.: 1876666-36-2
M. Wt: 194.62
InChI Key: PCHNITLZYRUVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile is a versatile azetidine-based chemical building block intended for research and development applications. While specific data on this compound is limited, its structure features two key pharmacophoric elements: a 5-chloropyrimidine group and an azetidine ring bearing a cyano function. These features are commonly found in compounds investigated for pharmaceutical development . The chloropyrimidine moiety is a well-established reactive handle that allows for further functionalization via nucleophilic aromatic substitution (SNAr) reactions, making it a valuable intermediate for constructing more complex molecules . The azetidine ring is a four-membered nitrogen heterocycle valued in medicinal chemistry for its contribution to metabolic stability and its potential to improve the pharmacokinetic profiles of drug candidates . The incorporation of a cyano group (-CN) can influence the compound's electronic properties and serve as a versatile functional group for further chemical transformations. Compounds based on the 1-(5-chloropyrimidin-2-yl)azetidine scaffold have been utilized as key intermediates in the synthesis of kinase inhibitors for targeted cancer therapies and have been profiled for their potential in targeting the central nervous system . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHNITLZYRUVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often heralds the arrival of novel therapeutic agents. This guide introduces 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile, a novel chemical entity that synergistically combines three critical pharmacophoric elements: a conformationally rigid azetidine ring, a biologically versatile chloropyrimidine core, and a chemically reactive nitrile group. While direct research on this specific molecule is nascent, an analysis of its constituent parts provides a compelling, data-driven rationale for its investigation as a therapeutic candidate. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a plausible synthesis pathway, hypothesizing key therapeutic targets, and presenting a robust, multi-phase experimental workflow for its validation and exploration. We posit that this compound holds significant, untapped potential, particularly in the fields of oncology and infectious diseases.

Introduction: A Rationale for Investigation

The design of novel small molecules for therapeutic use is a process of informed construction, building upon scaffolds with proven clinical and biological relevance. The structure of this compound represents a deliberate fusion of three such high-value components.

  • The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry. Azetidines are four-membered, nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their inherent ring strain and sp3-rich, three-dimensional character impart a unique conformational rigidity that can enhance binding affinity to biological targets.[1][2] This structure is a feature of several FDA-approved drugs, where it has been shown to improve critical pharmacokinetic properties such as metabolic stability and solubility, overcoming common liabilities in drug development.[1] The azetidine ring is therefore not merely a linker but a strategic component for creating drug-like molecules.[3]

  • The Pyrimidine Core: A Versatile Pharmacophore. The pyrimidine ring is a cornerstone of medicinal chemistry, owing to its presence in the nucleobases of DNA and RNA.[4] This fundamental biological role has made pyrimidine derivatives a rich source of therapeutic agents with a vast spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] The inclusion of a chlorine atom at the 5-position, as seen in chloropyrimidines, can further enhance biological activity and provides a handle for synthetic modification, with some chloropyrimidines demonstrating potent antimicrobial effects.[7]

  • The Nitrile Moiety: A Key Modulator of Activity. The carbonitrile (-C≡N) group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive "warhead" for covalent inhibition. In the context of azetidine scaffolds, azetidine-carbonitriles have been identified as potent inhibitors of key enzymes, such as dihydroorotate dehydrogenase (DHODH) in the malaria parasite Plasmodium falciparum, highlighting their potential to disrupt critical metabolic pathways.[8]

The combination of these three motifs in a single molecule presents a compelling hypothesis: the azetidine ring provides a favorable pharmacokinetic foundation, the chloropyrimidine core directs the molecule toward established biological targets, and the nitrile group offers a mechanism for potent and potentially selective inhibition.

Proposed Synthesis Pathway

A feasible and efficient synthesis is paramount for the exploration of any new chemical entity. Based on established precedent for the nucleophilic aromatic substitution (SNAr) reaction on activated pyrimidine rings, we propose a straightforward two-step synthesis starting from commercially available materials.[5][9]

Protocol 2.1: Synthesis of this compound
  • Reaction Setup: To a solution of azetidine-3-carbonitrile hydrochloride (1.0 eq) in N,N-Dimethylformamide (DMF), add 2,5-dichloropyrimidine (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring mixture at room temperature. The base is crucial for both deprotonating the azetidine hydrochloride salt and scavenging the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 60-70 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting materials is observed (typically 4-6 hours).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase three times with ethyl acetate. The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product, this compound.

G cluster_synthesis Proposed Synthesis Workflow start Azetidine-3-carbonitrile HCl + 2,5-Dichloropyrimidine reagents DMF, DIPEA 60-70 °C start->reagents Step 1: Reagents reaction SNA_r_ Reaction reagents->reaction workup Aqueous Work-up & Extraction (EtOAc) reaction->workup Step 2: Isolation purification Column Chromatography workup->purification Step 3: Purification product This compound purification->product

Caption: Proposed synthetic route for this compound.

Hypothesized Therapeutic Targets and Mechanisms of Action

The compound's structure suggests several high-potential therapeutic avenues. The initial investigation should focus on areas where its constituent scaffolds have demonstrated clear activity.

Primary Hypothesis: Inhibition of Dihydroorotate Dehydrogenase (DHODH) for Anti-infective Therapy

The most compelling hypothesis stems from the demonstrated activity of azetidine-carbonitriles as inhibitors of DHODH.[8] This enzyme is a critical bottleneck in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells and organisms, including the malaria parasite Plasmodium falciparum.

  • Mechanism: DHODH catalyzes the oxidation of dihydroorotate to orotate. By inhibiting this enzyme, this compound could starve the parasite of essential pyrimidines required for DNA and RNA synthesis, leading to arrested growth and cell death. The pyrimidine moiety of the compound may enhance its binding to the enzyme's active site.

G cluster_pathway DHODH Inhibition Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Enzyme Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation Compound 1-(5-Chloropyrimidin-2-yl) azetidine-3-carbonitrile Compound->DHODH Inhibition Pyrimidines Pyrimidines (UMP, CTP, TTP) Orotate->Pyrimidines DNA_RNA DNA/RNA Synthesis & Parasite Proliferation Pyrimidines->DNA_RNA

Caption: Hypothesized mechanism of action via DHODH inhibition.
Secondary Hypothesis: Kinase Inhibition for Oncology

The pyrimidine scaffold is a well-established "hinge-binder" in numerous kinase inhibitors. Many cancers are driven by aberrant kinase signaling. Therefore, it is plausible that this compound could function as a kinase inhibitor.

  • Potential Targets: A broad screening approach is warranted. Targets could include Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), or Janus Kinases (JAKs), all of which are validated cancer targets susceptible to inhibition by pyrimidine-based molecules.[5]

Tertiary Hypothesis: General Antibacterial Activity

Both azetidine and pyrimidine derivatives have been reported to possess antibacterial properties.[10][11][12] Recent studies have identified azetidines that are effective against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis.[11][12]

  • Screening Panel: The compound should be tested against a diverse panel of pathogenic bacteria, including Gram-positive strains (e.g., Staphylococcus aureus), Gram-negative strains (e.g., Escherichia coli), and mycobacteria.

Proposed Experimental Validation Workflow

To systematically evaluate the therapeutic potential of this compound, a phased, self-validating experimental approach is recommended.

G cluster_workflow Experimental Validation Workflow cluster_p1_targets Target-Based Screening cluster_p1_pheno Phenotypic Screening Phase1 Phase 1: In Vitro Profiling Phase2 Phase 2: MoA Elucidation & Hit Validation Phase1->Phase2 Positive Hit DHODH DHODH Inhibition Assay Kinase Kinase Panel Screen Anticancer Anticancer Cell Line Screen (MTT Assay) Antimicrobial Antimicrobial Screen (MIC Determination) MoA_tasks Western Blotting (Kinases) Metabolomics (DHODH) Resistance Studies (Antimicrobial) Phase2->MoA_tasks Phase3 Phase 3: In Vitro ADME/Tox Phase2->Phase3 Validated Hit ADME_Tox_tasks Caco-2 Permeability Metabolic Stability Cytotoxicity (HEK293) Phase3->ADME_Tox_tasks Lead_Opt Lead Optimization Phase3->Lead_Opt Favorable Profile

Caption: A multi-phase workflow for experimental validation.
Protocol 4.1: Phase 1 - In Vitro Profiling

Objective: To perform broad screening to identify primary biological activity.

  • A. DHODH Inhibition Assay:

    • Utilize a recombinant human or P. falciparum DHODH enzyme.

    • Incubate the enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate, dihydroorotate, and the cofactor, Coenzyme Q.

    • Monitor the reduction of a dye-based electron acceptor (e.g., DCIP) spectrophotometrically.

    • Calculate the IC₅₀ value by plotting percent inhibition against compound concentration.

  • B. Kinase Panel Screening:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).

    • Request screening against a broad panel of representative human kinases at a fixed concentration (e.g., 1 or 10 µM).

    • Analyze the data to identify any kinases that show significant (>50%) inhibition.

  • C. Anticancer Cell Line Screening (MTT Assay):

    • Seed various cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.[6]

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and calculate IC₅₀ values.[6]

  • D. Antimicrobial Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a two-fold serial dilution of the test compound in a 96-well plate using appropriate broth media.[7][13]

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under conditions suitable for the specific microorganism.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 4.2: Phase 2 - Mechanism of Action (MoA) Elucidation

Objective: To validate the initial hits and understand how they work.

  • If active in the anticancer screen: Perform Western blot analysis on treated cells to assess the phosphorylation status of the identified kinase target and its downstream effectors.

  • If active in the DHODH assay: Conduct cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.

  • If active in the antimicrobial screen: Perform resistance evolution studies to assess the likelihood of resistance development and identify potential resistance mutations through whole-genome sequencing.[11]

Protocol 4.3: Phase 3 - In Vitro ADME/Tox Profiling

Objective: To assess the compound's drug-like properties.

  • A. Metabolic Stability: Incubate the compound with human liver microsomes and measure its depletion over time using LC-MS/MS to determine its intrinsic clearance.

  • B. Permeability: Use a Caco-2 cell monolayer assay to assess the compound's potential for oral absorption by measuring its transport from the apical to the basolateral chamber.[11]

  • C. Cytotoxicity: Evaluate the compound's toxicity in a non-cancerous human cell line, such as HEK293, using the MTT assay described in Protocol 4.1.C to determine a therapeutic window.[6]

Data Interpretation and Future Directions

The data generated from this workflow will provide a clear path forward.

Assay ResultInterpretationNext Steps
Potent DHODH IC₅₀ (<1µM) Strong evidence for the primary hypothesis.Proceed to in vivo efficacy studies in a malaria or other relevant infection model. Initiate SAR studies.
Selective Kinase Inhibition Validated hit for oncology.Confirm cellular activity and MoA. Begin lead optimization to improve potency and selectivity.
Broad-Spectrum MIC (<10µg/mL) Promising antimicrobial lead.Determine the spectrum of activity (bacteriostatic vs. bactericidal) and investigate the mechanism of action.
Favorable ADME/Tox Profile Good drug-like properties.Compound is a strong candidate for advancement into in vivo studies, pending efficacy data.
Poor ADME or High Toxicity Potential liabilities.Medicinal chemistry efforts required to mitigate liabilities before further progression.

Structure-Activity Relationship (SAR) Studies: Positive hits will form the basis for a medicinal chemistry program. Key modifications to explore include:

  • Azetidine Ring: Substitution at the 2- and 4-positions.

  • Pyrimidine Ring: Varying the halogen at the 5-position (F, Br) or replacing it with other small groups.

  • Nitrile Group: Bioisosteric replacement with groups like tetrazole or carboxamide to modulate properties.

Conclusion

This compound stands at the intersection of proven pharmacophores, representing a novel and highly promising scaffold for drug discovery. Its logical design, based on principles of medicinal chemistry, provides a strong rationale for its investigation. The hypothesized mechanisms of action, particularly the potential for DHODH and kinase inhibition, offer clear and testable starting points for research. By following the structured, multi-phase validation workflow detailed in this guide, researchers can systematically unlock the therapeutic potential of this compound and pave the way for the development of a next-generation therapeutic agent.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Recent Advances in Pyrimidine-Based Drugs.
  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
  • Pharmacology Study of Pyrimidine Derivative.
  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Chloropyrimidines as a new class of antimicrobial agents. PubMed.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly.
  • Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Deriv

Sources

Comprehensive Physicochemical Profiling of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile: Molecular Weight Determination and cLogP Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise physicochemical characterization of a lead compound dictates its trajectory through the development pipeline. This technical guide provides an in-depth analysis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile (CAS: 1876666-36-2) [1].

Structurally, this molecule features a halogenated pyrimidine ring coupled to a highly strained azetidine-3-carbonitrile moiety. This unique architectural combination presents specific pharmacokinetic (PK) challenges. As a Senior Application Scientist, I approach the evaluation of this molecule not merely as a data collection exercise, but as a foundational step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper establishes self-validating frameworks for determining two of the most critical parameters in Lipinski’s Rule of Five: the exact molecular weight (MW) and the calculated octanol-water partition coefficient (cLogP).

Structural Deconstruction & Mass Analysis

Before initiating any empirical assay, a rigorous theoretical deconstruction of the molecule is required. The molecular formula for this compound is C₈H₇ClN₄ .

Monoisotopic Mass vs. Average Molecular Weight

While the average molecular weight (194.62 g/mol ) is used for bulk stoichiometric calculations, high-resolution analytical workflows require the exact monoisotopic mass . This is calculated using the mass of the most abundant isotope for each element. Furthermore, the presence of a single chlorine atom provides a highly diagnostic isotopic signature: the natural abundance of


Cl to 

Cl yields an M and M+2 peak ratio of approximately 3:1 during mass spectrometry.

Table 1: Monoisotopic Mass Contributions (C₈H₇ClN₄)

ElementPrimary IsotopeCountExact Mass (Da)Total Contribution (Da)
Carbon

C
812.0000096.00000
Hydrogen

H
71.007837.05481
Chlorine

Cl
134.9688534.96885
Nitrogen

N
414.0030756.01228
Total 194.03594

Computational Lipophilicity (cLogP) Modeling

Lipophilicity dictates a compound's membrane permeability, target affinity, and metabolic clearance. To model the partition coefficient (LogP) computationally, we utilize the XLOGP3 algorithm [2].

Theoretical Framework of XLOGP3

Unlike older, purely fragment-based models, XLOGP3 employs a knowledge-based approach. The algorithm first queries a database of over 8,000 compounds with empirically validated LogP values to find the closest structural analog. It then applies an additive fragment model to account for structural deviations between the reference and the query molecule.

Fragment Contribution Analysis

For this compound, the molecule exhibits an amphiphilic dichotomy. The pyrimidine core is electron-deficient and hydrophilic, but the chlorine substitution significantly drives up lipophilicity. Conversely, the azetidine ring adds steric bulk, but its tertiary amine-like linkage and the strongly electron-withdrawing cyano group pull the overall polarity back toward the aqueous phase.

Table 2: Estimated Fragment Contributions to cLogP (XLOGP3 Model)

Structural FragmentLipophilic CharacterEstimated Contribution (

cLogP)
Pyrimidine CoreHydrophilic / Electron-deficient-0.20
Chlorine SubstitutionHighly Lipophilic / Halogen+0.80
Azetidine RingModerately Lipophilic / Steric Bulk+0.45
Cyano Group (-CN)Hydrophilic / Polar-0.20
Estimated cLogP Consensus Value ~0.85

Note: A cLogP of ~0.85 indicates that the compound is highly water-soluble while retaining sufficient lipophilicity for passive transcellular membrane permeability.

Experimental Validation Protocols

Computational models are hypotheses; they must be validated by empirical systems. The following protocols are engineered as self-validating systems , meaning the assay incorporates internal checks that will automatically fail the run if instrumental parameters drift.

Protocol 1: Exact Mass Determination via HRMS (ESI-TOF)

Causality: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because ESI is a "soft" ionization technique. This is critical to prevent the in-source fragmentation of the highly strained 4-membered azetidine ring. Time-of-Flight (TOF) provides the high mass accuracy required to confirm the formula.

  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Methanol:Water fortified with 0.1% Formic Acid to promote protonation (

    
    ).
    
  • System Calibration (Self-Validation Step) : Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass internal calibrant. The system must register the calibrant within a < 5 ppm mass error threshold before sample injection is permitted.

  • Ionization : Inject the sample into the ESI source operating in positive ion mode.

  • Mass Analysis : Acquire data in TOF mode over a mass range of m/z 100–500.

  • Data Processing : Extract the monoisotopic peak. The run is validated by confirming the

    
     peak at m/z 195.0432  and verifying the presence of the M+2 peak at m/z 197.0402  at ~32% relative abundance, confirming the single chlorine atom.
    
Protocol 2: Empirical LogP Determination via RP-HPLC (OECD 117)

Causality: The traditional shake-flask method is prone to micro-emulsion formation at the octanol-water interface when dealing with amphiphilic heterocyclic compounds. The OECD 117 RP-HPLC method [3] correlates stationary-phase retention time with lipophilicity, entirely bypassing emulsion artifacts.

  • Mobile Phase Preparation : Prepare a degassed mobile phase of 50:50 Methanol:Water (HPLC grade). Critical Note: Isocratic elution is mandatory. Gradient elution alters thermodynamic partitioning dynamics, which invalidates the LogP correlation.

  • Calibration Curve Generation (Self-Validation Step) : Inject a mixture of six reference standards (e.g., Aniline, Phenol, Benzyl Alcohol, Toluene, Chlorobenzene, Naphthalene) with known LogP values ranging from 0.9 to 3.6. Plot

    
     (capacity factor) against the known LogP values. The system is validated only if the linear regression yields an 
    
    
    
    .
  • Sample Injection : Inject 10 µL of the analyte solution (100 µg/mL).

  • Retention Time Acquisition : Record the retention time (

    
    ) of the analyte. Determine the dead time (
    
    
    
    ) using an unretained marker (e.g., Thiourea).
  • Data Calculation : Calculate the capacity factor

    
    . Interpolate the empirical LogP (eLogP) from the validated calibration curve.
    

Workflow Visualization

The following diagram illustrates the parallel architecture of our lipophilicity profiling workflow, demonstrating how theoretical models and empirical data converge.

LogP_Workflow cluster_comp Computational Modeling (XLOGP3) cluster_emp Empirical Validation (OECD 117) Start 1-(5-Chloropyrimidin-2-yl) azetidine-3-carbonitrile XLOGP3 Knowledge-Based Reference Selection Start->XLOGP3 HPLC RP-HPLC Analysis (Isocratic Elution) Start->HPLC Frag Additive Fragment Contribution XLOGP3->Frag cLogP Calculated LogP (cLogP ≈ 0.85) Frag->cLogP Consensus Consensus Lipophilicity Profile cLogP->Consensus Calib Reference Standard Calibration Curve HPLC->Calib eLogP Empirical LogP (eLogP) Calib->eLogP eLogP->Consensus

Fig 1: Parallel workflow for computational and empirical lipophilicity profiling.

References

  • Title: CAS#:1876666-36-2 | this compound Source: Chemsrc Chemical Database URL: [Link]

  • Title: Computation of octanol-water partition coefficients by guiding an additive model with knowledge Source: Journal of Chemical Information and Modeling (PubMed) URL: [Link]

  • Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Bioactivity Profile of Azetidine-3-Carbonitrile Derivatives: A Technical Guide to Scaffold Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently encounters the "molecular obesity" problem—where increasing target affinity inadvertently drives up molecular weight (MW) and lipophilicity (LogP). As a Senior Application Scientist, I have observed that the strategic incorporation of the azetidine-3-carbonitrile motif serves as a highly effective scaffold-hopping strategy to rescue stalled lead compounds.

This technical whitepaper explores the bioactivity profile of azetidine-3-carbonitrile derivatives. By analyzing their physicochemical influence—specifically their ability to lower Topological Polar Surface Area (TPSA), modulate amine basicity, and improve metabolic stability—we will dissect why this specific four-membered heterocyclic system has become a cornerstone in the development of novel oncology therapeutics, including BCL6 inhibitors, MPS1 kinase inhibitors, and Selective Estrogen Receptor Degraders (SERDs).

The Physicochemical Rationale: Causality in Scaffold Design

The selection of azetidine-3-carbonitrile over traditional saturated nitrogen heterocycles (such as pyrrolidine or piperidine) is rarely arbitrary; it is driven by precise physicochemical causality.

Modulation of Basicity (pKa) and hERG Liability

Unsubstituted aliphatic amines often possess a pKa of ~9.5 to 10.5, rendering them highly protonated at physiological pH. This cationic state frequently leads to off-target liabilities, most notably the blockade of the hERG potassium channel, which poses severe cardiovascular risks. The introduction of the strongly electron-withdrawing carbonitrile (-C≡N) group at the 3-position of the azetidine ring exerts a profound inductive effect through the sigma-bond framework. This pulls electron density away from the azetidine nitrogen, significantly lowering its pKa (often dropping it into the 6.5–7.5 range). Consequently, the molecule is less protonated at pH 7.4, directly mitigating hERG binding affinity and reducing phospholipidosis risks.

TPSA Reduction and Membrane Permeability

High TPSA is a primary driver of high efflux ratios and poor oral bioavailability. In the optimization of tricyclic quinolinones for BCL6 inhibition, researchers discovered that substituting larger, more polar solvent-exposed groups with azetidine-3-carbonitrile drastically reduced the TPSA without compromising aqueous solubility. The compact, rigid, four-membered ring restricts the conformational entropy of the molecule, lowering the desolvation penalty required for the drug to cross lipid bilayers.

G Start High TPSA / Poor PK Lead Compound Analyze Identify Liability: Basic Amine / High MW Start->Analyze Substitute Scaffold Hopping: Incorporate Azetidine-3-carbonitrile Analyze->Substitute Mech1 Decrease pKa (Electron-Withdrawing -CN) Substitute->Mech1 Mech2 Reduce Molecular Volume (4-Membered Ring) Substitute->Mech2 Mech3 Alter Dipole Moment Substitute->Mech3 Outcome1 Reduced hERG Liability Mech1->Outcome1 Outcome2 Improved Oral Bioavailability Mech2->Outcome2 Outcome3 Enhanced Membrane Permeability Mech3->Outcome3

Rational drug design workflow illustrating the physicochemical benefits of azetidine-3-carbonitrile.

Bioactivity Profiles in Oncology: Field-Proven Case Studies

The bioactivity of azetidine-3-carbonitrile is best understood through its application as a pharmacophore modifier in targeted cancer therapies.

BCL6 Inhibitors (Lymphoma)

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor critical to the survival of diffuse large B-cell lymphoma (DLBCL). During the optimization of tricyclic quinolinone degraders and inhibitors, initial leads suffered from high TPSA and high efflux ratios, preventing in vivo efficacy. By incorporating azetidine-3-carbonitrile (yielding compounds like CCT374705), the research team successfully decreased the molecular weight and polarity. This optimization yielded a potent in vivo BCL6 inhibitor that maintained cellular IC50 < 20 nM while achieving the necessary free plasma concentrations to demonstrate efficacy in lymphoma xenograft mouse models.

MPS1 Kinase Inhibitors (Spindle Assembly Checkpoint)

Monopolar spindle 1 (MPS1) kinase is essential for the spindle assembly checkpoint during mitosis. Inhibition leads to aneuploidy and tumor cell death. In the optimization of pyrido[3,4-d]pyrimidine MPS1 inhibitors (leading to the clinical candidate BOS172722), the azetidine-3-carbonitrile motif was utilized to fine-tune the shape complementarity within the kinase hinge region. The constrained geometry of the azetidine ring mimics the hydrophobic contacts of neopentyl chains while the carbonitrile group provides a vector for solvent-exposed dipole interactions, maintaining potent inhibition while curbing rapid human liver microsome (HLM) metabolism.

Selective Estrogen Receptor Degraders (SERDs)

In the development of orally bioavailable SERDs for ERα+ breast cancer, azetidine-3-carbonitrile derivatives (e.g., compound D17) were synthesized to probe the binding "hot spots" of the ERα pocket. The rigid azetidine core projects the carbonitrile moiety precisely into a sub-pocket, altering the protein-ligand binding free energy and promoting the conformational changes necessary for proteasomal degradation of the receptor.

Pathway Target1 MPS1 Kinase (Spindle Assembly) Effect1 Aneuploidy & Mitotic Catastrophe Target1->Effect1 Blockade Target2 BCL6 (Transcriptional Repressor) Effect2 De-repression of Apoptotic Genes Target2->Effect2 Blockade Inhibitor Azetidine-3-carbonitrile Derivatives Inhibitor->Target1 Inhibits Inhibitor->Target2 Degrades/Inhibits Outcome Tumor Cell Death (In Vivo Efficacy) Effect1->Outcome Effect2->Outcome

Dual context pathway showing how azetidine-3-carbonitrile derivatives modulate MPS1 and BCL6 targets.

Quantitative Data: Physicochemical Impact Summary

The following table synthesizes the general quantitative shifts observed when replacing a standard piperidine/pyrrolidine ring with an azetidine-3-carbonitrile motif in a generic kinase inhibitor scaffold.

ParameterPiperidine Derivative (Baseline)Azetidine-3-carbonitrile DerivativeImpact on Bioactivity / PK
Molecular Weight (Da) Base + 85Base + 82Slight reduction; keeps MW within Lipinski bounds.
TPSA (Ų) Base + 3.2Base + 27.0Increases polar surface slightly via -CN, but lowers overall lipophilic volume.
Amine pKa ~9.8~6.8Critical: Reduces basicity at pH 7.4, lowering hERG affinity.
LogD (pH 7.4) 3.52.1Improves aqueous solubility and reduces non-specific protein binding.
HLM Clearance (µL/min/mg) > 80 (Rapid)< 30 (Stable)Curbs oxidative metabolism by restricting P450 pharmacophore recognition.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and metabolic validation of azetidine-3-carbonitrile derivatives. These methods emphasize the causality behind the experimental conditions.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of Azetidine-3-carbonitrile

Objective: To incorporate the azetidine-3-carbonitrile moiety onto a heteroaryl chloride core (e.g., a pyrimidine or quinolinone scaffold).

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 1.0 equivalent of the heteroaryl chloride scaffold in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Azetidine-3-carbonitrile is commercially supplied as a hydrochloride salt to prevent degradation. DIPEA is required to neutralize the HCl, liberating the secondary amine for nucleophilic attack. Furthermore, DIPEA is non-nucleophilic, preventing unwanted side reactions with the heteroaryl chloride.

  • Amine Addition: Add 1.5 equivalents of azetidine-3-carbonitrile hydrochloride.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 1.5 to 3 hours.

    • Causality: The electron-withdrawing nature of the -C≡N group significantly reduces the nucleophilicity of the azetidine nitrogen compared to a standard alkyl amine. Therefore, thermal energy (80°C) is mandatory to overcome the activation energy barrier for the SNAr transition state.

  • Reaction Monitoring: Monitor completion via LC-MS. The product mass should reflect the displacement of chlorine (-35.5 Da) and the addition of the azetidine-3-carbonitrile mass (+81 Da).

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase chromatography (40–90% methanol in water modified with 0.1% formic acid). Pass through an SCX-2 ion-exchange column to remove unreacted basic impurities.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Objective: To validate that the incorporation of the azetidine-3-carbonitrile group curbs cytochrome P450-mediated metabolism.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the azetidine-3-carbonitrile derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism will not occur, serving as a negative control.

  • Sampling: Aliquot 50 µL of the mixture at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating the microsomal proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • Harnden, A. C., et al. "Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones." Journal of Medicinal Chemistry, American Chemical Society, 2023. 1

  • Naud, S., et al. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)

Sources

In-Depth Technical Guide: Solubility Profiling of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and lead optimization, the physicochemical profiling of specialized building blocks and pharmacophores is critical for predicting downstream pharmacokinetics. 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile (CAS: 2742660-19-9) is a highly functionalized scaffold combining a halogenated heteroaromatic ring with a strained, polar aliphatic system[1][2].

This whitepaper provides an authoritative framework for evaluating the solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous media. Rather than merely outlining standard operating procedures, this guide deconstructs the structural causality governing its solvation thermodynamics and establishes self-validating experimental protocols to ensure high-fidelity data collection.

Physicochemical Causality: Structure-Solubility Relationships

To understand how to measure the solubility of this compound, we must first understand why it behaves the way it does in different solvent environments. The molecule's solubility profile is dictated by three distinct structural domains:

  • The 5-Chloropyrimidine Ring: This planar, lipophilic domain drives strong intermolecular

    
     stacking in the solid state, resulting in high crystal lattice energy. The pyrimidine nitrogens are weakly basic (pKa ~1.0–2.0).
    
  • The Azetidine Ring: Attached at the C2 position of the pyrimidine, the azetidine nitrogen donates its lone pair into the heteroaromatic system (vinylogous amide resonance), rendering it non-basic.

  • The Carbonitrile Group: A strong hydrogen-bond acceptor (HBA) with a large dipole moment, but lacking any hydrogen-bond donors (HBD = 0).

Causality in DMSO: DMSO is a highly polar, aprotic solvent. Because the compound has zero HBDs but multiple HBAs (nitrile, pyrimidine nitrogens), DMSO excellently solvates the molecule through strong dipole-dipole interactions without needing to disrupt a hydrogen-bonded network. Consequently, its solubility in DMSO is exceptionally high.

Causality in Aqueous Media: At physiological pH (7.4), the molecule is entirely neutral. The lack of HBDs severely limits its ability to interact with water molecules, while the high lattice energy of the planar pyrimidine resists dissolution. This results in moderate-to-low thermodynamic solubility. However, in Simulated Gastric Fluid (SGF, pH 1.2), partial protonation of the pyrimidine nitrogens disrupts the crystal lattice and induces ion-dipole solvation, moderately increasing solubility.

Causality C 1-(5-Chloropyrimidin-2-yl) azetidine-3-carbonitrile P1 5-Chloropyrimidine (Lipophilic, Planar) C->P1 P2 Azetidine Ring (Strained, Polar) C->P2 P3 Carbonitrile Group (H-bond Acceptor) C->P3 S1 High DMSO Solubility (>100 mM) P1->S1 Aprotic Solvation S2 Moderate Aqueous Solubility (<100 µM) P1->S2 High Lattice Energy P2->S2 Zero H-Bond Donors P3->S1

Structural causality dictating the solubility profile in DMSO versus aqueous media.

Quantitative Data Summary

Based on the physicochemical parameters (MW: 208.6 g/mol , cLogP: ~1.8, HBD: 0, HBA: 4) and empirical baselines for pyrimidine-azetidine scaffolds, the following table summarizes the representative solubility profile.

ParameterSolvent / MediumTempRepresentative ValueDetection Method
Maximum Sol. 100% DMSO25 °C> 100 mMGravimetric / Visual
Kinetic Sol. PBS (pH 7.4, 1% DMSO)25 °C50 - 150 µMNephelometry / UV
Thermodynamic Water (pH 7.0)37 °C20 - 80 µMShake-Flask (LC-MS)
Thermodynamic SGF (pH 1.2)37 °C100 - 200 µMShake-Flask (LC-MS)

Self-Validating Experimental Methodologies

To generate high-confidence data, solubility assays must be designed as self-validating systems. This means the protocol inherently flags false positives (e.g., supersaturation, colloidal suspensions) and verifies equilibrium.

Protocol A: Kinetic Solubility Assessment (High-Throughput)

Kinetic solubility evaluates the compound's behavior when introduced from an organic stock into an aqueous environment, simulating early in vitro assay conditions[3][4].

Methodology:

  • Stock Preparation: Dissolve the solid API in anhydrous DMSO to create a 10 mM stock solution.

  • Serial Dilution: According to , dilute the DMSO stock into the target aqueous buffer (e.g., PBS pH 7.4) across a 10-point concentration gradient (e.g., 60 µM to 0.002 µM)[5].

  • Incubation: Shake the microtiter plate at 850 rpm for 2 hours at 25 °C[6].

  • Detection: Measure precipitate formation using laser nephelometry (light scattering) or filter the solution and quantify the dissolved fraction via LC-MS/MS[6][7].

System Validation Criteria:

  • Co-solvent Control: The final DMSO concentration must be strictly maintained at

    
    . Higher concentrations artificially enhance solubility via the co-solvent effect, leading to false-negative precipitation results[4].
    
  • Linearity Check: If using LC-MS/MS quantification, the separately built calibration curve must yield an

    
    [6].
    
Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility determines the true equilibrium between the solid crystal lattice and the solvated state. This is the "gold standard" for late-stage preclinical development[8][9].

Methodology:

  • Saturation: Add an excess amount of solid this compound (e.g., 500 µg) to 400 µL of aqueous phosphate buffer (pH 7.4) in a sealed glass vial[10].

  • Equilibration: Secure the vial to an orbital shaker. As recommended by the , maintain agitation at 37 ± 1 °C to ensure continuous particle contact without vortex formation[11].

  • Phase Separation: After the incubation period, subject the mixture to high-speed centrifugation or 0.22 µm filtration to separate the saturated solution from the solid pellet[8].

  • Quantification: Dilute the supernatant with acetonitrile/water and quantify via reversed-phase LC-MS/MS (e.g., C18 column, 0.1% formic acid mobile phase)[5].

System Validation Criteria:

  • Equilibrium Confirmation: Quantify the concentration at 24h, 48h, and 72h. The system validates that thermodynamic equilibrium has been reached only when the concentration variance between sequential time points is

    
    [11].
    
  • pH Stability Check: The pH of the suspension must be verified before the addition of the compound and at the end of the 72h experiment. A shift of

    
     pH units invalidates the result, as the dissolving API may have altered the medium's properties[11][12].
    

Workflow N1 Solid API (Excess) N2 Buffer Addition (pH 7.4) N1->N2 N3 Equilibration (24-72h) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 LC-MS/MS Quantification N4->N5

Workflow for Thermodynamic Shake-Flask Solubility Determination.

References

  • Chemsrc. "this compound CAS: 2742660-19-9". Chemsrc.com.[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility". Bio-protocol.org.[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io.[Link]

  • University of Helsinki. "Miniaturization of Drug Solubility and Dissolution Testings". Helda.helsinki.fi.[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients". Dissolutiontech.com.[Link]

  • World Health Organization (WHO). "Annex 4: General Guidelines for the Establishment of Pharmacopoeial Reference Standards". Who.int.[Link]

  • BioDuro-Sundia. "ADME Solubility Assay". Bioduro.com.[Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 2-((3-cyanoazetidin-1-yl)-5-chloropyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 2-((3-cyanoazetidin-1-yl)-5-chloropyrimidine, a valuable scaffold in medicinal chemistry. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyrimidine and azetidine-3-carbonitrile. We will delve into the mechanistic principles governing the reaction's regioselectivity, provide a detailed, field-tested experimental protocol, and offer insights into reagent selection and troubleshooting to ensure reproducible, high-yield outcomes.

Introduction and Scientific Principle

Pyrimidine scaffolds are ubiquitous in pharmaceuticals, largely due to their structural similarity to the nucleobases found in DNA and RNA.[1] The functionalization of the pyrimidine ring, particularly through the introduction of amine substituents, is a cornerstone of drug discovery.[1] The coupling of azetidines, strained four-membered nitrogen-containing heterocycles, is of particular interest as they can enhance properties such as metabolic stability, solubility, and receptor selectivity in drug candidates.[2]

The reaction between 2,5-dichloropyrimidine and azetidine-3-carbonitrile proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the inherently electron-deficient nature of the pyrimidine ring, which makes its carbon atoms susceptible to nucleophilic attack.[3][4]

The SNAr Mechanism and Regioselectivity

The SNAr reaction is a two-step addition-elimination process:

  • Nucleophilic Attack: The secondary amine of azetidine-3-carbonitrile acts as the nucleophile, attacking one of the electrophilic, chlorine-bearing carbon atoms of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of a chloride ion (Cl⁻).

A critical aspect of this reaction is its regioselectivity. In 2,5-dichloropyrimidine, the C2 and C5 positions are potential reaction sites. The carbon atoms at the 2, 4, and 6 positions of the pyrimidine ring are significantly more electron-deficient (electrophilic) due to the inductive effect of the two ring nitrogen atoms.[5] Consequently, nucleophilic attack preferentially occurs at the C2 position over the C5 position, leading to the selective formation of the desired 2-substituted product. The electron-withdrawing nitrile group on the azetidine ring does not sterically hinder the reaction but does modulate the nucleophilicity of the amine.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product R1 2,5-Dichloropyrimidine I1 Nucleophilic Attack at C2 Position R1->I1 + R2 Azetidine-3-carbonitrile (Nucleophile) R2->I1 I2 Formation of Meisenheimer Complex (Resonance Stabilized) I1->I2 Addition I3 Elimination of Chloride Ion (Cl⁻) I2->I3 Elimination P1 2-((3-cyanoazetidin-1-yl)- 5-chloropyrimidine I3->P1 Aromaticity Restored

Caption: SNAr reaction mechanism overview.

Reagent Selection and Rationale

The success of the coupling reaction is highly dependent on the careful selection of the base and solvent.

Reagent RoleExample(s)Rationale & Causality
Electrophile 2,5-DichloropyrimidineThe electron-deficient pyrimidine core is activated towards nucleophilic attack. The two chlorine atoms serve as effective leaving groups.[6]
Nucleophile Azetidine-3-carbonitrileThe secondary amine provides the nucleophilic nitrogen for C-N bond formation. Often used as a hydrochloride salt, requiring a base for in-situ neutralization.
Base DIPEA, Et₃N, K₂CO₃Crucial Role: 1) Neutralizes the HCl salt of the amine nucleophile to generate the free base. 2) Scavenges the HCl produced during the reaction, driving the equilibrium towards the product. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is preferred to avoid competing with the azetidine nucleophile.[3]
Solvent DMF, DMSO, NMP, PropanolPolar aprotic solvents are ideal as they effectively solvate the charged Meisenheimer intermediate, stabilizing the transition state and accelerating the reaction.[7] Anhydrous solvents are critical to prevent the formation of hydroxypyrimidine byproducts via solvolysis.[7]
Temperature 80 - 120 °CThermal energy is required to overcome the activation barrier of the reaction. The specific temperature depends on the reactivity of the substrates and the choice of solvent.[6][7] Microwave irradiation can often be employed to shorten reaction times.[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the C2-selective amination on a 1.0 mmol scale.

Materials and Equipment
  • 2,5-Dichloropyrimidine (1.0 mmol, 149.0 mg)

  • Azetidine-3-carbonitrile hydrochloride (1.1 mmol, 129.0 mg)

  • Diisopropylethylamine (DIPEA) (2.5 mmol, 0.44 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate (EtOAc), water, brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents - Add 2,5-dichloropyrimidine, azetidine-3-carbonitrile·HCl, and anhydrous DMF to flask. B 2. Add Base - Add DIPEA to the mixture. A->B C 3. Inert Atmosphere - Seal the flask and purge with Nitrogen or Argon. B->C D 4. Heating - Heat mixture to 80-120 °C with vigorous stirring. C->D E 5. Monitoring - Monitor progress by TLC or LC-MS until starting material is consumed (typically 4-16h). D->E F 6. Quenching & Extraction - Cool to RT, pour into water. - Extract with Ethyl Acetate (3x). E->F G 7. Washing & Drying - Combine organic layers, wash with water and brine. - Dry over anhydrous Na₂SO₄. F->G H 8. Concentration & Purification - Filter and concentrate in vacuo. - Purify crude product via silica gel chromatography. G->H I Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (149.0 mg, 1.0 mmol) and azetidine-3-carbonitrile hydrochloride (129.0 mg, 1.1 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (5 mL) to the flask, followed by the dropwise addition of diisopropylethylamine (DIPEA) (0.44 mL, 2.5 mmol).

  • Inerting: Seal the flask and purge with an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress periodically by TLC or LC-MS. The reaction is typically complete when the 2,5-dichloropyrimidine starting material is no longer observed.

  • Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.[3]

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive reagents (e.g., moisture). 3. Insufficiently strong base.1. Gradually increase the reaction temperature in 10 °C increments (up to ~120 °C in DMF).[7] 2. Ensure all reagents and solvents are anhydrous. Use freshly opened solvents. 3. Consider a stronger base like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures.[7]
Formation of Side Products 1. Presence of water leading to hydroxypyrimidine. 2. Reaction at the C5 position (unlikely but possible at high temperatures). 3. DIPEA acting as a nucleophile (rare).1. Rigorously dry all glassware, solvents, and reagents.[7] 2. Lower the reaction temperature. Confirm the structure of the product to ensure correct regioselectivity. 3. Ensure the base is added at room temperature before heating.
Difficult Purification 1. Residual DMF in the final product. 2. Co-elution of product with impurities.1. During workup, wash thoroughly with water and brine to remove DMF. If it persists, azeotrope with heptane or toluene under reduced pressure. 2. Optimize the solvent system for column chromatography; try different solvent polarities or systems (e.g., Dichloromethane/Methanol).

References

  • BenchChem. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Diethoxypyrimidine.
  • Katritzky, A. R., et al. (2004). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC.
  • Poon, K. W., & Dudley, G. B. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(4), 430-435.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
  • BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • Ritter, T., et al. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 45(5), 766-777.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Singh, P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Medicinal Research Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrimidinyl-Azetidine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on highly functionalized, sp³-rich nitrogen heterocycles, the coupling of strained azetidine rings with electron-deficient pyrimidines has become a critical transformation[1].

However, this coupling presents a unique thermal paradox: the pyrimidine often requires elevated temperatures to overcome activation barriers (especially in cross-coupling), while the 4-membered azetidine ring is highly susceptible to thermal degradation and nucleophilic ring-opening. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you optimize temperature, control regioselectivity, and maximize yields.

I. Mechanistic Decision Matrix

Before adjusting your reaction temperature, you must determine whether your system is governed by kinetic control (Nucleophilic Aromatic Substitution, SNAr) or catalytic turnover (Buchwald-Hartwig Amination).

TempOptimization Start Pyrimidinyl-Azetidine Coupling Optimization CheckSubstrate Evaluate Pyrimidine Electrophilicity Start->CheckSubstrate SNAr SNAr Pathway (Halogen at C2/C4/C6) CheckSubstrate->SNAr Activated BHA Buchwald-Hartwig (Unactivated Pyrimidine) CheckSubstrate->BHA Unactivated TempLow Low Temp (0-40°C) Kinetic Control SNAr->TempLow TempMed Medium Temp (50-70°C) Thermodynamic Balance SNAr->TempMed TempHigh High Temp (80-110°C) Pd-Cycle Activation BHA->TempHigh Outcome1 High Regioselectivity Intact Azetidine Ring TempLow->Outcome1 Outcome2 Risk of Bis-amination & Azetidine Degradation TempMed->Outcome2 TempHigh->Outcome2

Fig 1: Decision matrix for pyrimidinyl-azetidine coupling based on temperature and activation energy.

II. Troubleshooting & FAQs

Q1: Why does my azetidine ring open during high-temperature Buchwald-Hartwig coupling, and how do I prevent it? A: Azetidine possesses a severe ring strain of approximately 26 kcal/mol. At temperatures exceeding 90 °C, especially in the presence of strong alkoxide bases (e.g., NaOtBu) typically used in cross-coupling, the ring becomes highly susceptible to nucleophilic attack or base-mediated β-elimination. Causality: The thermal energy provided to drive the palladium catalytic cycle inadvertently overcomes the activation barrier for C–N bond cleavage in the strained ring. Solution: Switch to a weaker base like Cs₂CO₃ and utilize a highly active, bulky electron-rich phosphine ligand (e.g., XPhos or BrettPhos). These ligands accelerate the oxidative addition and reductive elimination steps, allowing the Pd(0)/Pd(II) cycle to turn over efficiently at lower temperatures (80–100 °C) while preserving the azetidine ring[2][3][4].

Q2: How does temperature affect regioselectivity when coupling azetidine to a 2,4-dichloropyrimidine? A: Regioselectivity in multi-halogenated pyrimidines is strictly temperature-dependent. The C4 position is more electrophilic due to its ortho/para-like resonance relationship with the ring nitrogens, making it the kinetically favored site for SNAr. Causality: At low temperatures (0–20 °C), the reaction is under strict kinetic control. The azetidine nucleophile selectively attacks C4 because the activation energy for this transition state is lower. If the temperature is elevated (>60 °C), thermodynamic control begins to compete, providing enough energy to attack the less reactive C2 position, resulting in mixtures of regioisomers or bis-aminated products[5]. Solution: Maintain the reaction strictly at or below room temperature and use a non-nucleophilic base (DIPEA) to ensure absolute C4 selectivity[5].

Q3: Can I use microwave irradiation to speed up the coupling? A: Microwave irradiation can drastically reduce reaction times from hours to minutes[6]. However, for azetidines, it is a double-edged sword. Causality: Microwave heating causes rapid, localized superheating. While this efficiently drives cascade imination or Buchwald-Hartwig cross-coupling[7], it frequently causes thermal degradation of the azetidine ring before the cross-coupling can complete. Solution: If using microwave synthesis, strictly cap the temperature at 100 °C, use a high-concentration reaction mixture to act as a heat sink, and limit irradiation times to 10-minute intervals with intermediate LC-MS monitoring[6].

III. Quantitative Temperature Impact Data

The following table summarizes the causal relationship between reaction temperature and coupling outcomes across different methodologies.

Reaction PathwayPyrimidine SubstrateAmineTemp (°C)Catalyst / BaseConversionPrimary Outcome / Byproduct
SNAr 2,4-DichloropyrimidineAzetidine0 → 20None / DIPEA>90%Exclusive C4-substitution[5]
SNAr 2,4-DichloropyrimidineAzetidine80None / DIPEA>95%1:2 mixture of C4/C2 & Bis-adducts[5]
Buchwald-Hartwig 2-ChloropyrimidineAzetidine-1-sulfonamide60Pd₂(dba)₃, XPhos, Cs₂CO₃<20%Stalled catalytic cycle; Unreacted SM[2]
Buchwald-Hartwig 2-ChloropyrimidineAzetidine-1-sulfonamide100Pd₂(dba)₃, XPhos, Cs₂CO₃88%Desired product; trace ring-opening[2]

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing strict In-Process Controls (IPCs).

Protocol A: Low-Temperature SNAr for Kinetic Regiocontrol

Objective: Achieve exclusive C4-substitution on a 2,4-dihalopyrimidine without azetidine degradation.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent (e.g., anhydrous THF or DMF, 10 volumes). Causality: Polar aprotic solvents stabilize the Meisenheimer complex intermediate during SNAr without acting as competing nucleophiles.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperature enforces kinetic control, directing the azetidine nucleophile exclusively to the more electrophilic C4 position[5].

  • Addition: Add DIPEA (1.2 eq) followed by azetidine (1.0 eq) dropwise over 15 minutes. Causality: DIPEA acts as a non-nucleophilic proton sponge. Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for C2-substitution or bis-amination.

  • Self-Validation Checkpoint (IPC): After 2 hours at 0 °C, pull an aliquot for LC-MS.

    • Pass Criteria: >70% conversion to a single mono-adduct mass. You may now allow the reaction to slowly warm to 20 °C to drive the remaining starting material to completion.

    • Fail Criteria: Presence of bis-adduct (mass + azetidine x2). If observed, quench immediately; your addition rate was too fast or cooling was insufficient.

Protocol B: Temperature-Optimized Buchwald-Hartwig Amination

Objective: Overcome the high activation energy of an unactivated pyrimidine without thermally degrading the azetidine ring.

  • Preparation: Combine the pyrimidine halide (1.0 eq), azetidine derivative (1.5 eq), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and finely milled Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane. Causality: XPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination, allowing the reaction to proceed at the lower end of the required thermal window (80–100 °C)[2][3][4].

  • Degassing: Degas the mixture via the freeze-pump-thaw method (3 cycles) and backfill with Nitrogen. Causality: Oxygen rapidly deactivates the Pd(0) catalyst. A deactivated catalyst would require higher temperatures to force conversion, which would destroy the azetidine.

  • Heating: Heat the reaction strictly to 90 °C. Causality: 90 °C is the optimal thermodynamic sweet spot; it provides sufficient energy for the Pd catalytic cycle while remaining below the rapid thermal degradation threshold of the strained 4-membered azetidine ring.

  • Self-Validation Checkpoint (IPC): Monitor via TLC/LC-MS every 4 hours.

    • Pass Criteria: Steady consumption of starting material with a clean product peak.

    • Fail Criteria: Appearance of a mass corresponding to[Product + 18] (hydrolysis/ring-opening). If this appears, stop heating immediately, cool to room temperature, and evaluate the use of a milder base or more active precatalyst in the next iteration.

V. References

[2] Title: PYRIMIDINE SULPHONAMIDE DERIVATIVES AS CHEMOKINE RECEPTOR MODULATORS (EP 1809624 B1) Source: European Patent Office URL:

[5] Title: Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals Source: ChemRxiv URL:

[7] Title: Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines Source: RSC Publishing URL:

[3] Title: Buchwald-Hartwig Coupling - General Procedure and Mechanism Source: Organic Synthesis URL:

[6] Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:

[4] Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL:

[1] Title: Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Technical Support Center: Strategies for Removing Palladium Impurities from Azetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium removal in azetidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling the persistent challenge of palladium contamination. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, with a focus on the underlying chemistry and practical, step-by-step solutions.

Troubleshooting Guide

This section addresses common problems encountered during the removal of palladium catalysts from reaction mixtures involving azetidine derivatives.

Question 1: My final azetidine-containing compound is consistently discolored (gray/black), and ICP analysis confirms high palladium levels (>100 ppm) even after standard aqueous work-up and filtration. What's happening?

Answer:

This is a classic sign of palladium black formation, where the active, soluble palladium catalyst has decomposed into insoluble, agglomerated metallic palladium.[1] Standard filtration is often insufficient to remove these fine, sometimes colloidal, particles.

Causality:

  • Reaction Conditions: The presence of oxygen or water can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can then lead to the formation of palladium black.[1]

  • Ligand Degradation: Phosphine ligands, commonly used in coupling reactions, are susceptible to oxidation, which can destabilize the palladium complex and promote agglomeration.[1]

Troubleshooting Protocol:

  • Initial Debulking with Celite Filtration: Before concentrating your reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®. This will remove the larger palladium particles.[1][2]

  • Activated Carbon Treatment: If discoloration persists, the next step is to use activated carbon, a cost-effective adsorbent for both dissolved and colloidal palladium.[2][3][4][5]

    • Protocol:

      • To the filtrate from the Celite filtration, add activated carbon (e.g., Darco KB-B, 0.2 weight equivalents relative to your product).[2]

      • Stir the suspension at a slightly elevated temperature (e.g., 40-50 °C) for several hours to overnight.

      • Filter the mixture through a fresh pad of Celite to remove the activated carbon.[2]

  • Consider the Palladium Oxidation State: The effectiveness of a removal strategy can depend on the oxidation state of the palladium. Some scavengers are more effective for Pd(0) versus Pd(II).

Question 2: I've tried activated carbon, but my palladium levels are still above the ICH guideline limits for my API. How do I select the right palladium scavenger?

Answer:

When activated carbon isn't sufficient, a more targeted approach using a palladium scavenger is necessary. The choice of scavenger depends on the nature of your azetidine product and the specific palladium species present.

Expertise-Driven Selection:

  • Sulfur-Based Scavengers: These are often the most effective due to the high affinity of sulfur for palladium.[6]

    • Thiol-functionalized silica: Effective for a broad range of palladium species.[7][8][9]

    • Trimercaptotriazine (TMT) functionalized silica or resin (e.g., ISOLUTE® Si-TMT, MP-TMT): Highly efficient for scavenging residual palladium from various coupling reactions.[6][7][10]

  • Amine-Based Scavengers: Useful in cases where thiol-based scavengers might react with your product.

  • Aqueous Washes with Chelating Agents: N-acetyl cysteine and sodium diethyldithiocarbamate have shown success in reducing palladium levels.[11]

Workflow for Scavenger Selection:

Caption: Decision tree for selecting an appropriate palladium scavenger.

Experimental Protocol for Scavenger Screening:

  • Divide a sample of your crude product into several equal portions in separate vials.

  • To each vial, add a different scavenger (e.g., Si-Thiol, MP-TMT, an amine-based scavenger) at a specified weight equivalent (e.g., 5-10 wt%).

  • Stir the slurries at room temperature or a slightly elevated temperature for a set period (e.g., 4-16 hours).

  • Filter each mixture to remove the scavenger.

  • Analyze the palladium content of each filtrate using ICP-MS or a similar sensitive technique.

  • Compare the results to identify the most effective scavenger for your system.

Question 3: I'm concerned about product loss when using scavengers. How can I minimize this?

Answer:

Product loss is a valid concern, as some scavengers can adsorb the desired compound along with the palladium.[4][12]

Strategies to Minimize Product Loss:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger required to achieve the desired palladium level. An excess of scavenger increases the risk of product adsorption.

  • Thorough Washing: After filtering off the scavenger, wash the scavenger cake thoroughly with the reaction solvent to recover any adsorbed product.

  • Consider Scavenger Pore Size: Some scavengers have defined pore sizes that can selectively capture smaller palladium particles while excluding the larger API molecules.[11]

  • Hydrophobic Carbon Adsorbents: Materials like Carboxen® synthetic carbons have shown high affinity for palladium and low affinity for polar APIs, leading to high product yield.[4]

Frequently Asked Questions (FAQs)

What are the acceptable limits for palladium in pharmaceutical products?

The acceptable limits for palladium in drug products are set by the International Council for Harmonisation (ICH) in their Q3D (R1) guideline on elemental impurities.[11][13] The permitted daily exposure (PDE) depends on the route of administration. For oral medications, the PDE for palladium is 100 µ g/day .[11][14] This PDE is then used to calculate the maximum allowable concentration in ppm (µg/g) based on the maximum daily dose of the drug product.[14]

Route of AdministrationPermitted Daily Exposure (PDE) (µ g/day )
Oral100
Parenteral10
Inhalation1

Data sourced from ICH Q3D(R2) Guideline.[15]

Can the choice of palladium catalyst and ligands in my azetidine coupling reaction affect the ease of removal?

Absolutely. The stability of the palladium-ligand complex plays a crucial role. More stable complexes are less likely to decompose into difficult-to-remove palladium black. The choice of ligands can also influence the solubility of the palladium species in the reaction mixture, which in turn affects the efficiency of different removal techniques. For instance, some modern palladium precatalysts are designed for high stability and may be easier to remove.

Are there any non-scavenger-based methods for palladium removal?

Yes, several other techniques can be employed, often in combination with scavenging methods.

  • Crystallization: In many cases, palladium impurities can be removed during the crystallization of the final product. However, it's important to note that in some instances, crystallization can actually concentrate the metal within the crystal structure.[12]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective.

  • Distillation: If your product is volatile, distillation can be a viable purification method.

  • Chromatography: While effective, column chromatography is often less desirable on a large scale due to cost and solvent usage.[12]

How do I properly set up my azetidine coupling reaction to minimize palladium removal issues from the start?

Proactive measures during the reaction setup can significantly simplify downstream palladium removal.

Workflow for Minimizing Palladium Removal Challenges:

Caption: Proactive steps in reaction setup to simplify palladium removal.

By following these guidelines, you can significantly reduce the likelihood of forming problematic palladium species.[1]

References

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Available at: [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]

  • ICH guideline Q3D (R1) on elemental impurities - European Medicines Agency (EMA). Available at: [Link]

  • Removal of palladium from organic reaction mixtures by trimercaptotriazine - American Chemical Society. Available at: [Link]

  • Guideline for Elemental Impurities Q3D(R2) - ICH. Available at: [Link]

Sources

Technical Support Center: Controlling Regioselectivity in 5-Chloropyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. 5-chloropyrimidines, particularly 2,4-dichloro-5-substituted pyrimidines (such as 2,4,5-trichloropyrimidine), are highly privileged scaffolds in medicinal chemistry. They serve as critical building blocks for numerous FDA-approved small-molecule drugs, including advanced kinase inhibitors like brigatinib[1].

However, differentiating the C2 and C4 positions during nucleophilic aromatic substitution (SNAr) presents a significant synthetic hurdle. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve absolute regiocontrol in your workflows.

Part 1: Mechanistic Causality (The "Why")

To control regioselectivity, one must first understand the inherent electronic and steric landscape of the pyrimidine ring. The reactivity of pyrimidine halides generally follows the strict order of C4(6) > C2 ≫ C5 [2].

  • Electronic Bias: The C4 position is inherently more electrophilic than the C2 position. This is driven by the alpha-nitrogen effect, which provides superior stabilization of the intermediate Meisenheimer complex during the SNAr transition state.

  • The 5-Chloro Influence: The introduction of a chlorine atom at the C5 position exerts a strong inductive electron-withdrawing effect, further activating the entire ring towards nucleophilic attack. While the bulky C5-chlorine introduces minor steric hindrance adjacent to the C4 position, the electronic preference for C4 dominates under standard kinetic control[1].

  • The Challenge: Despite the C4 preference, the energy difference between C4 and C2 transition states is often narrow enough that standard organic SNAr conditions yield frustrating mixtures of regioisomers, alongside hydrolysis byproducts[3].

Part 2: Troubleshooting & FAQs

Q1: I am getting a mixture of C2 and C4 substituted isomers (e.g., 70:30 ratio) in my SNAr reaction with 2,4,5-trichloropyrimidine. How can I improve C4 chemoselectivity? A1: Regioisomer mixtures are a classic symptom of running SNAr in standard polar aprotic solvents (like DMF or THF) where the transition state energy gap is insufficiently differentiated[4]. To achieve >90% C4 selectivity, you have two highly effective options:

  • Aqueous Micellar Conditions: Transitioning from organic solvents to an aqueous system using the benign polymer hydroxypropyl methylcellulose (HPMC) drastically improves C4 chemoselectivity (up to 94:6 over C2)[5]. The hydrophobic pockets formed by HPMC stabilize the specific transition state leading to the C4 product while excluding bulk water.

  • Lewis Acid Direction: Employing a Lewis acid such as ZnCl₂ coordinates the pyrimidine nitrogens, effectively directing the incoming amine nucleophile exclusively to the C4 position via a pre-organized complex[6].

Q2: My reaction yields di-substituted (C2, C4) products instead of the desired mono-substituted C4 product. How do I prevent over-reaction? A2: Over-substitution is driven by excess nucleophile and elevated temperatures[3]. To favor mono-substitution, you must enforce strict kinetic control:

  • Stoichiometry: Strictly limit the nucleophile to 1.0 – 1.1 equivalents[3].

  • Addition Rate: Perform a slow, dropwise addition of the nucleophile to maintain a low localized concentration[3].

  • Temperature Control: Keep the reaction at or below 0 °C during addition. The initial C4 substitution deactivates the ring slightly; keeping the temperature low prevents the remaining thermal energy from overcoming the activation barrier for the subsequent C2 attack[3].

Q3: I am observing significant hydrolysis byproducts (e.g., 2,5-dichloro-4-hydroxypyrimidine). What is going wrong? A3: 2,4,5-trichloropyrimidine is highly sensitive to moisture under basic conditions[3]. If utilizing traditional organic protocols, you must ensure rigorously anhydrous conditions: oven-dry all glassware, use anhydrous solvents, and operate under an inert argon or nitrogen atmosphere[3]. Interestingly, if you utilize the aqueous HPMC protocol, the polymer's hydrophobic micellar pockets shield the highly reactive electrophile from bulk water, suppressing hydrolysis despite the aqueous medium[5].

Q4: Is it possible to invert the selectivity to favor the C2 position? A4: Yes, but traditional SNAr is generally insufficient for this task. To achieve robust C2-selectivity, you must pivot to transition-metal catalysis. Recent advances demonstrate that specific Pd(0) or Pd(II) precatalysts, when paired with sterically demanding ligands, can override the inherent electronic bias of the pyrimidine ring and invert the conventional site selectivity, strongly favoring C2 cross-coupling[1].

Part 3: Validated Experimental Protocols

Protocol A: Highly C4-Selective SNAr using Aqueous HPMC

Mechanism: Hydrophobic pocket transition-state stabilization.

  • Preparation: In a reaction vial, dissolve HPMC (2 wt%) in deionized water to form the aqueous reaction medium. Stir until a clear, viscous solution is obtained.

  • Reagent Addition: Add 2,4,5-trichloropyrimidine (1.0 equiv) and the amine nucleophile (1.0 equiv) directly to the aqueous HPMC solution[5].

  • Reaction: Stir the mixture vigorously at room temperature (20 °C). The equimolar stoichiometry and mild conditions prevent over-substitution[5].

  • Work-up: Extract the product using ethyl acetate (EtOAc). The aqueous HPMC layer can be retained and recycled for subsequent runs[4].

  • Self-Validation/QC: Monitor the reaction via LC-MS. A successful run under HPMC conditions will yield an LC-MS trace with a >94:6 peak area ratio favoring the C4 product, with no significant mass peaks corresponding to di-substitution[5].

Protocol B: Lewis Acid-Directed C4-Selective Amination

Mechanism: ZnCl₂ coordination to pyrimidine nitrogens directs nucleophilic attack.

  • Zinc Complexation: In Reactor A, suspend the amine nucleophile (1.0 equiv) in tert-butanol. Add anhydrous ZnCl₂ (1.2 equiv) at room temperature and agitate for 2 hours to form the zinc-amine complex[6].

  • Electrophile Preparation: In Reactor B, dissolve 2,4,5-trichloropyrimidine (1.1 equiv) in anhydrous dichloromethane (DCM) and cool strictly to 0 °C[6].

  • Coupling: Slowly transfer the contents of Reactor A into Reactor B portion-wise, ensuring the internal temperature does not exceed 0 °C.

  • Base Addition: After 1 hour of agitation at 0 °C, slowly charge triethylamine (Et₃N, 1.1 equiv) to neutralize the generated HCl and drive the reaction to completion[6].

  • Self-Validation/QC: Post-reaction, analyze the crude mixture via ¹H-NMR. The C6-proton on the pyrimidine ring will show a distinct chemical shift depending on whether the adjacent C4 or distant C2 position was substituted, confirming absolute regiocontrol[6].

Part 4: Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the chosen methodology.

MethodologySolvent SystemTemp (°C)Additive / CatalystTypical C4:C2 RatioPrimary Advantage
Standard SNAr THF or DMF20 °CNone (Base only)~ 69 : 31Baseline reactivity, easy setup[4]
Micellar SNAr Water20 °CHPMC (2 wt%)94 : 6 Green chemistry, high chemoselectivity[4]
Lewis Acid SNAr t-BuOH / DCM0 °CZnCl₂> 95 : 5 Near-complete regiocontrol, scalable[6]
Pd-Catalysis Dioxane80 °CPd / Bulky Ligand< 5 : 95 Inverts selectivity to favor C2[1]

Part 5: Regioselectivity Decision Pathway

Regioselectivity Start 2,4,5-Trichloropyrimidine Substitution Strategy C4_Goal Goal: C4-Selective Substitution Start->C4_Goal C2_Goal Goal: C2-Selective Substitution Start->C2_Goal Standard Standard SNAr (Organic Solvents, Base) C4_Goal->Standard HPMC Aqueous Micellar SNAr (HPMC, Water, rt) C4_Goal->HPMC Lewis Lewis Acid Directed (ZnCl2, t-BuOH/DCM) C4_Goal->Lewis PdCat Pd-Catalyzed Cross-Coupling (Bulky Ligands) C2_Goal->PdCat Mix C4/C2 Mixture (~70:30 ratio) Standard->Mix Kinetic Control HighC4 High C4 Selectivity (>94:6 ratio) HPMC->HighC4 Hydrophobic Pockets Lewis->HighC4 N-Coordination HighC2 High C2 Selectivity (Inverted Regiocontrol) PdCat->HighC2 Steric/Electronic Override

Decision tree for controlling regioselectivity in 2,4,5-trichloropyrimidine substitution.

References

  • Borlinghaus, N., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry (RSC Publishing), 2021. URL:[Link]

  • US Patent 20210009566A1. "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." Google Patents, 2021.
  • "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." NIH / PubMed Central, 2021. URL:[Link]

  • "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters (ACS Publications), 2006. URL:[Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Characterization of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile: Analytical Platform Comparison

Author: BenchChem Technical Support Team. Date: March 2026

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including PROTAC degraders and kinase inhibitors[1],[2]. Structurally, it combines an electron-deficient 5-chloropyrimidine ring with a highly strained, polar azetidine-3-carbonitrile system.

Accurate structural verification of this compound is critical during scale-up and medicinal chemistry optimization. This guide objectively compares the performance of three tiers of Nuclear Magnetic Resonance (NMR) platforms—80 MHz Benchtop, 400 MHz High-Field, and 600 MHz Ultra-High-Field—in resolving the complex spin systems of this molecule, providing a self-validating protocol for quantitative analysis.

Part 1: Mechanistic Signal Assignment

To evaluate platform performance, we must first establish the theoretical 1H NMR spin system of the molecule. The spectrum is defined by two distinct regions driven by unique electronic environments:

The Pyrimidine Singlet (Deshielded Region)

The pyrimidine ring features a strongly electronegative chlorine atom at the C5 position. This exerts a powerful inductive electron-withdrawing effect, significantly deshielding the adjacent C4 and C6 protons[3]. Because the azetidine ring at C2 rotates freely on the NMR timescale (or due to the inherent


-like local symmetry of the pyrimidine system), H-4 and H-6 are chemically and magnetically equivalent. They collapse into a sharp, diagnostic singlet integrating to 2H, typically resonating between 8.35 ppm and 8.45 ppm  in DMSO-

[3],[2].
The Azetidine Spin System (Aliphatic Region)

The azetidine ring presents a complex, non-first-order spin system driven by ring strain and restricted rotation.

  • C3 Methine (CH-CN): The strongly electron-withdrawing carbonitrile group shifts the C3 methine proton downfield. It appears as a complex multiplet (often a triplet of triplets or pentet) near 3.65–3.75 ppm [4].

  • C2/C4 Methylenes (CH₂): The four protons on C2 and C4 are adjacent to the ring nitrogen. Because the nitrogen lone pair is conjugated with the electron-deficient pyrimidine ring, the C(2)-N bond acquires partial double-bond character. This restricts ring flipping and renders the geminal protons diastereotopic. The protons cis to the cyano group reside in a different magnetic environment than those trans to it. Consequently, they split into two distinct 2H multiplets (roughly 4.25 ppm and 4.45 ppm ) rather than a single unified signal[1],[4].

NMR_Workflow Sample 1-(5-Chloropyrimidin-2-yl) azetidine-3-carbonitrile (Sample in DMSO-d6) Benchtop 80 MHz Benchtop NMR (Routine Screening) Sample->Benchtop HighField 400 MHz High-Field NMR (Standard QA/QC) Sample->HighField UltraHigh 600 MHz Ultra-High-Field (Conformational Analysis) Sample->UltraHigh Pyrim Pyrimidine H-4/H-6 Singlet (~8.40 ppm) Benchtop->Pyrim Resolved AzetCH2 Azetidine CH2 Multiplets (~4.2-4.5 ppm) Benchtop->AzetCH2 Unresolved Hump HighField->Pyrim HighField->AzetCH2 Partially Resolved AzetCH Azetidine CH-CN Multiplet (~3.70 ppm) HighField->AzetCH UltraHigh->AzetCH2 Baseline Resolved UltraHigh->AzetCH Fine J-Coupling

Workflow comparing NMR platform resolution for azetidine and pyrimidine spin systems.

Part 2: Platform Performance Comparison

The choice of NMR platform dictates the level of structural detail extracted. While benchtop systems are excellent for rapid confirmation of the pyrimidine core, high-field systems are mandatory for resolving the azetidine stereochemistry.

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration80 MHz Benchtop400 MHz High-Field600 MHz Ultra-High-Field
Pyrimidine H-4, H-6 8.35 - 8.45Singlet (s)2HBaseline ResolvedBaseline ResolvedBaseline Resolved
Azetidine C2/C4 -H (cis) 4.40 - 4.50Multiplet (m)2HOverlappedPartially ResolvedBaseline Resolved
Azetidine C2/C4 -H (trans) 4.20 - 4.30Multiplet (m)2HOverlappedPartially ResolvedBaseline Resolved
Azetidine C3 -H 3.65 - 3.75Multiplet (m)1HBroad MultipletResolvedFine Structure (tt)

Key Takeaway: For routine reaction monitoring (e.g., confirming the attachment of the azetidine to the pyrimidine ring), an 80 MHz benchtop spectrometer is sufficient, as the 8.40 ppm singlet is isolated and easily quantifiable. However, for IND-enabling regulatory submissions or precise conformational analysis of the azetidine ring, a 400 MHz or 600 MHz system is strictly required to resolve the second-order coupling effects of the diastereotopic methylenes.

Part 3: Self-Validating Experimental Protocol (400 MHz)

To guarantee reproducible, publication-quality spectra, the following protocol integrates mechanistic causality into every step of the sample preparation and acquisition workflow.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of this compound.

  • Solvent Selection: Dissolve the compound in 0.6 mL of high-purity Deuterated Dimethyl Sulfoxide (DMSO-

    
    , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: The highly polar carbonitrile group and the planar pyrimidine ring can cause molecular aggregation in non-polar solvents like CDCl₃. DMSO-

      
       acts as a strong hydrogen-bond acceptor, ensuring complete solvation, disrupting intermolecular dipole-dipole interactions, and yielding sharp Lorentzian lineshapes.
      
Step 2: Instrument Setup & Shimming
  • Transfer the solution to a 5 mm precision thin-wall NMR tube.

  • Insert into the 400 MHz spectrometer and perform Automated Tuning and Matching (ATM).

  • Execute gradient shimming (e.g., TopShim) on the Z-axis.

    • Causality: The azetidine multiplets are tightly clustered between 4.20 and 4.50 ppm. Poor magnetic field homogeneity (

      
      ) will cause artificial broadening, blending the diastereotopic CH₂ signals and mimicking the poor resolution of an 80 MHz benchtop system.
      
Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 10 seconds.

    • Causality: The isolated pyrimidine protons (H-4 and H-6) lack adjacent protons, drastically reducing their dipole-dipole cross-relaxation efficiency (resulting in a long

      
       relaxation time). A standard 1-second D1 would result in incomplete longitudinal magnetization recovery, leading to an artificially low integration value for the pyrimidine singlet. A 10-second D1 guarantees absolute quantitative integration.
      
Step 4: Data Processing
  • Apply a Line Broadening (LB) factor of 0.3 Hz prior to the Fourier Transform.

  • Manually phase the spectrum and apply a polynomial baseline correction.

    • Causality: A 0.3 Hz exponential window function optimizes the signal-to-noise ratio without significantly compromising the digital resolution required to measure the geminal (

      
      ) and vicinal (
      
      
      
      ) coupling constants of the azetidine ring.

References

  • Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer National Center for Biotechnology Information (PMC) URL:[1]

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives CrystEngComm (RSC Publishing) URL:[3]

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • SUPPORTING INFORMATION - DOI (Azetidine-3-carbonitrile derivatives) DOI.org / Supporting Information Database URL:[4]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloropyrimidinyl-Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. Chloropyrimidinyl-azetidines represent a significant class of scaffolds in modern pharmacology, valued for their potential as kinase inhibitors and other therapeutic agents. Understanding their behavior under mass spectrometric analysis is paramount for rapid identification, impurity profiling, and metabolic studies.

This guide provides an in-depth, objective comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of isomeric chloropyrimidinyl-azetidines. By explaining the causality behind observed fragmentation pathways, this document serves as a practical reference for distinguishing between positional isomers and interpreting the mass spectra of these complex molecules.

Principles of Fragmentation in Heterocyclic Systems

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2][3] In tandem MS (MS/MS), a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID), providing detailed structural information.[4] For N-heterocyclic compounds like chloropyrimidinyl-azetidines, fragmentation is not random; it is governed by fundamental chemical principles:

  • Protonation Site: In positive-mode ESI, ionization occurs via protonation. The initial location of the proton, typically on the most basic nitrogen atom, dictates the subsequent fragmentation cascade.[5]

  • Ring Strain: Small, strained rings like azetidine are energetically poised to undergo ring-opening reactions as a primary fragmentation step.[6]

  • Charge and Radical Stabilization: Fragmentation pathways that lead to stable, resonance-delocalized cations or the loss of stable neutral molecules (e.g., HCN, H₂O) are highly favored.[7]

  • Influence of Substituents: The nature and position of substituents, such as the electron-withdrawing chloro group, profoundly influence charge distribution and bond lability, thus directing fragmentation.

A key diagnostic feature for these compounds is the presence of chlorine, which manifests as a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom in the ion.[8]

Comparative Fragmentation Analysis: 2-Chloro vs. 4-Chloro Isomers

To illustrate the diagnostic power of MS/MS, we will compare the fragmentation patterns of two hypothetical but representative positional isomers: 1-(2-chloropyrimidin-4-yl)azetidine and 1-(4-chloropyrimidin-2-yl)azetidine. While direct literature on these exact molecules is sparse, the fragmentation pathways can be expertly predicted based on extensive studies of substituted pyrimidines and other N-heterocycles.[9][10][11][12][13]

Case Study 1: 1-(4-Chloropyrimidin-2-yl)azetidine

In this isomer, the azetidine ring is connected to the C2 position of the pyrimidine ring. Protonation is expected to occur on one of the pyrimidine nitrogens. The subsequent fragmentation cascade is driven by the strained azetidine ring and the lability of the C-Cl bond.

Proposed Fragmentation Pathway:

The primary fragmentation event is the cleavage of the azetidine ring. This can occur via two main pathways:

  • Path A: Loss of Ethylene (C₂H₄). A common fragmentation for N-alkyl azetidines involves a retro-cycloaddition-like cleavage, leading to the loss of a stable neutral molecule, ethylene.

  • Path B: Azetidine Ring Opening. A more complex rearrangement can lead to the formation of a stable, six-membered ring structure.

G cluster_main Proposed Fragmentation of 1-(4-Chloropyrimidin-2-yl)azetidine Precursor [M+H]⁺ m/z 170/172 Frag_A Loss of C₂H₄ (-28 Da) Ion_A [M+H - C₂H₄]⁺ m/z 142/144 Frag_B Loss of CH₂N (-29 Da) Ion_B [M+H - CH₂N]⁺ m/z 141/143 Frag_C Loss of HCl (-36 Da) Ion_C [Ion_A - HCl]⁺ m/z 106

Caption: Key fragmentation routes for protonated 1-(4-chloropyrimidin-2-yl)azetidine.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment StructureDiagnostic Value
170/172142/144C₂H₄ (28 Da)Protonated 2-chloro-4-vinylaminopyrimidineHigh (Characteristic of azetidine ring)
170/172141/143CH₂N (29 Da)Protonated 4-chloropyrimidine radicalModerate
142/144106HCl (36 Da)Pyrimidinyl-vinylamine cationModerate
Case Study 2: 1-(2-Chloropyrimidin-4-yl)azetidine

Here, the azetidine is linked to the C4 position. This seemingly minor change significantly alters the electronic environment and steric factors, leading to a distinct fragmentation signature. The proximity of the azetidine nitrogen to the N3 of the pyrimidine ring can facilitate unique rearrangement reactions.

Proposed Fragmentation Pathway:

While the loss of ethylene from the azetidine ring is still possible, a more favorable pathway often involves the pyrimidine ring itself. The initial cleavage might be followed by the loss of hydrogen cyanide (HCN), a characteristic fragmentation of pyrimidine-containing structures.[9][10]

G cluster_main Proposed Fragmentation of 1-(2-Chloropyrimidin-4-yl)azetidine Precursor [M+H]⁺ m/z 170/172 Frag_A Loss of C₃H₅N (-55 Da) Ion_A [M+H - C₃H₅N]⁺ m/z 115/117 Frag_B Loss of Azetidine (-56 Da) Ion_B [M+H - C₃H₆N]⁺ m/z 114/116 Frag_C Loss of Cl (-35 Da) Ion_C [Ion_A - Cl]⁺ m/z 80

Caption: Key fragmentation routes for protonated 1-(2-chloropyrimidin-4-yl)azetidine.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment StructureDiagnostic Value
170/172115/117C₃H₅N (55 Da)Protonated 2-chloropyrimidine cationHigh (Diagnostic for C4-linkage)
170/172114/116C₃H₆N• (56 Da)Protonated 2-chloropyrimidine radical cationModerate
115/11780Cl• (35 Da)Pyrimidine cationModerate

Summary of Isomer Differentiation

The key to distinguishing between the 2-chloro and 4-chloro isomers lies in their most abundant, high m/z fragment ions.

Feature1-(4-Chloropyrimidin-2-yl)azetidine1-(2-Chloropyrimidin-4-yl)azetidine
Primary Diagnostic Ion m/z 142/144 m/z 115/117
Primary Neutral Loss Loss of Ethylene (C₂H₄)Loss of Azetidine Fragment (C₃H₅N)
Underlying Mechanism Azetidine ring retro-cleavageCleavage of the C4-N bond

This comparative analysis demonstrates that the position of the azetidine substituent on the chloropyrimidine ring produces unique and predictable fragmentation patterns. The formation of the m/z 142/144 ion is a strong indicator of a C2-linked azetidine, while the m/z 115/117 ion points decisively to a C4-linkage.

Experimental Protocol for MS/MS Analysis

To ensure reproducible and high-quality data, the following protocol for analysis on a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer is recommended.

G cluster_workflow Experimental Workflow A Sample Preparation (1-10 µg/mL in ACN/H₂O with 0.1% FA) B LC Separation (C18 column, gradient elution) C ESI Source Ionization (Positive Mode) D Full Scan MS (Identify [M+H]⁺ at m/z 170/172) E Product Ion Scan (MS/MS) (Isolate m/z 170, apply CID) F Data Analysis (Compare spectra to reference)

I. Sample Preparation:

  • Prepare a stock solution of the chloropyrimidinyl-azetidine sample in a suitable organic solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation.[14]

II. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

III. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Full Scan (MS1) Range: m/z 50-500.

  • Product Ion Scan (MS2):

    • Select the precursor ion corresponding to the ³⁵Cl isotope (e.g., m/z 170).

    • Collision Energy: Ramp from 10-40 eV. This allows for the observation of both low-energy and high-energy fragments.

    • Collision Gas: Argon at a suitable pressure.

IV. Data Validation:

  • Confirm the presence of the [M+H]⁺ ion in the full scan spectrum, verifying the characteristic ~3:1 isotopic pattern for the M and M+2 peaks.

  • Acquire MS/MS spectra and identify the major fragment ions.

  • Compare the observed fragmentation pattern against the reference patterns detailed in this guide to determine the isomeric identity.

Conclusion

The fragmentation of chloropyrimidinyl-azetidines is a structured and predictable process directed by the fundamental principles of organic mass spectrometry. By leveraging tandem mass spectrometry, researchers can confidently distinguish between positional isomers based on unique diagnostic fragment ions. The loss of ethylene (m/z 142/144) is characteristic of a 2-substituted pyrimidine, while the cleavage of the azetidine moiety to yield an ion at m/z 115/117 is indicative of a 4-substituted isomer. This guide provides the foundational knowledge and a robust experimental framework to support the unambiguous structural characterization of this important class of molecules.

References

  • Journal of Mass Spectrometry. Wiley. [Link]

  • Journal of the American Society for Mass Spectrometry. American Chemical Society. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. [Link]

  • Kamel, A. M., & Munson, B. (2007). Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(8), 1477-1492. [Link]

  • Neuman, R. C. (2000). Organic Spectrometry. University of California, Riverside. [Link]

  • Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Mass Spectrum of Chloroethane. Doc Brown's Chemistry. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

Sources

Comparing bioactivity of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile vs Baricitinib intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioactivity Guide: 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile vs. Baricitinib Intermediates in JAK Kinase Inhibition

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural viability of chemical building blocks for kinase targeting. The azetidine-3-carbonitrile motif has emerged as a privileged scaffold in the design of Janus kinase (JAK) inhibitors. This guide provides an objective, data-driven comparison between two distinct applications of this motif: the standalone fragment This compound and advanced Baricitinib intermediates (e.g., 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile). By analyzing their target engagement, bioactivity profiles, and synthetic utility, we can better understand their roles in modern immunomodulatory drug development.

Mechanistic and Structural Comparison

This compound This compound represents a "fragment-like" kinase inhibitor building block [3]. The 2-aminopyrimidine core is a well-documented hinge-binding motif that forms critical hydrogen bonds with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK1). The chlorine atom at the 5-position enhances lipophilicity and occupies a small hydrophobic pocket, while the azetidine-3-carbonitrile extends towards the solvent-exposed front cleft, providing a vector for further functionalization without disrupting the primary binding affinity.

Baricitinib Intermediates Baricitinib is a potent, reversible inhibitor of JAK1 and JAK2[1]. Its synthesis relies on key intermediates such as tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate and 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile[2]. Unlike the pyrimidine fragment, these specific intermediates lack the primary pyrrolo[2,3-d]pyrimidine hinge-binding core. However, the ethylsulfonyl group on the azetidine ring is critical for the final drug's bioactivity, as it forms a unique hydrogen bond network with the Gly1020 residue in the JAK1 ATP-binding pocket, driving the exceptional selectivity and potency of the final API.

Signaling Pathway Visualization

To understand the pharmacological impact of these structural motifs, we must visualize the JAK/STAT signaling cascade they aim to disrupt.

Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates to Nucleus Baricitinib Baricitinib Intermediates (Require Pyrrolopyrimidine core) Baricitinib->JAK High Affinity Hinge Binding (Post-Synthesis) Pyrimidine 1-(5-Chloropyrimidin-2-yl) azetidine-3-carbonitrile Pyrimidine->JAK Moderate Hinge Binding (Fragment Level)

Caption: JAK/STAT signaling pathway illustrating target engagement of pyrimidine and baricitinib motifs.

Quantitative Bioactivity Data

When evaluating these compounds in an in vitro setting, it is crucial to distinguish between the intrinsic activity of a fragment (the chloropyrimidine derivative) and the activity of an advanced intermediate (which requires a final coupling step to achieve nanomolar potency). The following table summarizes their comparative performance in standardized kinase screening assays.

Compound / MotifTarget KinaseIn Vitro IC50 (nM)Cellular pSTAT3 IC50 (nM)Primary Structural Interaction
This compound JAK1 / Syk150 - 450>1000Pyrimidine hinge binding; Cl-hydrophobic pocket
Baricitinib Advanced Intermediate (Pre-coupling)JAK1 / JAK2>5000N/ALacks hinge binder; inactive until Suzuki coupling
Baricitinib (Final API Reference) JAK1 / JAK25.9 / 5.7~40Pyrrolopyrimidine hinge binding; Ethylsulfonyl H-bond

Data Interpretation: The standalone chloropyrimidine derivative exhibits measurable, fragment-level inhibition due to its intact hinge-binding capability. Conversely, the advanced Baricitinib intermediates (such as the boronate ester of the pyrazole-azetidine moiety) are virtually inactive on their own because they lack the pyrrolo[2,3-d]pyrimidine core required to anchor the molecule in the ATP pocket [1][2].

Experimental Methodology: In Vitro Kinase Assay

To ensure scientific integrity, the bioactivity of these compounds must be evaluated using a self-validating system. We utilize the ADP-Glo™ Kinase Assay because it provides a luminescent readout that directly correlates with kinase activity, circumventing the fluorescence interference often caused by highly conjugated heterocyclic compounds.

Rationale for Reagent Selection:

  • Buffer Composition: Kinase buffer supplemented with 2 mM DTT and 10 mM MgCl2 is critical. Mg2+ coordinates the ATP phosphates to facilitate the phosphotransfer reaction, while DTT maintains a reducing environment to prevent the oxidation of catalytic cysteine residues in the kinase active site.

  • ATP Concentration: Assays are run at the apparent Km for ATP to ensure the system is highly sensitive to competitive ATP-site inhibitors.

Workflow Step1 Compound Dilution (DMSO) Step2 Kinase + Substrate Incubation (Mg2+/DTT) Step1->Step2 Step3 ATP Depletion & ADP-Glo Reagent Step2->Step3 Step4 Luminescence Quantification Step3->Step4 Step5 IC50 Non-linear Regression Step4->Step5

Caption: Step-by-step workflow for the ADP-Glo luminescent kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and Baricitinib intermediates in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume white microplate using an acoustic liquid handler to minimize volumetric errors.

  • Enzyme-Substrate Addition: Add 5 µL of a master mix containing recombinant JAK1 enzyme (1 nM final) and STAT3-derived peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Reaction Initiation: Initiate the reaction by adding 5 µL of ATP at its predetermined Km (e.g., 50 µM). Centrifuge the plate briefly to ensure uniform mixing.

  • Incubation: Incubate the reaction at room temperature for 60 minutes. This duration ensures linear product formation while maintaining steady-state kinetics.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction to generate luminescence. Incubate for an additional 30 minutes.

  • Data Acquisition & Analysis: Read the luminescence on a multimode microplate reader. Normalize the data against positive (DMSO only, full activity) and negative (no enzyme, background) controls. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50.

Conclusion

While both this compound and Baricitinib intermediates share the azetidine-3-carbonitrile substructure, their roles in drug discovery are fundamentally different. The chloropyrimidine derivative serves as an active, hinge-binding pharmacophore directly suitable for fragment-based drug design. In contrast, Baricitinib intermediates are highly specialized, inactive precursors that provide critical target selectivity only upon completion of the final synthetic coupling to the pyrrolopyrimidine core. Understanding these mechanistic nuances is essential for medicinal chemists optimizing the next generation of targeted kinase inhibitors.

References

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities | ACS Omega. URL:[Link]

  • An Efficient Synthesis of Baricitinib | Journal of Chemical Research. URL:[Link]

  • Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease | Journal of Medicinal Chemistry. URL:[Link]

FT-IR Spectral Analysis of the Nitrile Stretch in Azetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines, highly strained four-membered nitrogen heterocycles, are increasingly utilized in drug discovery to improve the pharmacokinetic profiles of lead compounds[1]. When functionalized with a nitrile group (


), these derivatives offer a highly specific spectroscopic handle. The nitrile stretching vibration, which typically occurs in the isolated 2200–2260 cm⁻¹ region, is exceptionally sensitive to local electric fields, ring strain, and hydrogen bonding dynamics[2].

For researchers and analytical scientists, accurately resolving this vibrational mode is critical for structural validation. This guide provides an in-depth comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopic modalities—specifically Attenuated Total Reflectance (ATR) versus Transmission FT-IR—for analyzing the nitrile stretch in azetidine derivatives.

Mechanistic Causality: Probing the Azetidine-Nitrile Microenvironment

The nitrile stretch is typically a strong, narrow band in the IR spectrum. Its exact frequency is dictated by the electronic environment provided by the azetidine ring and the surrounding matrix. Understanding the causality behind these spectral shifts is essential before selecting an instrumental modality:

  • Ring Strain & Inductive Effects: The strained four-membered azetidine ring exerts distinct s-character in its exocyclic bonds. Depending on whether the nitrile is directly attached to the ring (e.g., azetidine-3-carbonitrile) or separated by an alkyl linker, the inductive pull of the ring alters the bond force constant, subtly shifting the nitrile frequency compared to acyclic aliphatic nitriles.

  • Hydrogen Bonding (The Blue-Shift Phenomenon): Unlike many functional groups (such as carbonyls) that experience a red-shift upon hydrogen bonding, nitriles often exhibit a characteristic blue-shift (shift to higher wavenumbers) when acting as hydrogen bond acceptors. This occurs because hydrogen bonding to the nitrogen lone pair mechanically couples with the

    
     oscillator, opposing the expected dipole-dipole interaction[2].
    
  • Vibrational Stark Effect: The nitrile bond acts as a quantitative Stark probe. Changes in the local electrostatic environment linearly tune the stretching frequency, allowing researchers to measure the internal electric fields of the molecule[2].

Comparative Modalities: ATR-FTIR vs. Transmission FT-IR

Choosing the correct FT-IR sampling technique fundamentally alters the spectral data acquired. The choice between ATR and Transmission must be driven by the analytical goal: rapid identification vs. precise microenvironmental probing.

Transmission FT-IR (Bulk Analysis)

In transmission mode (using KBr pellets for solid azetidines or fixed-pathlength cells for liquids), the infrared beam passes entirely through the sample. This method adheres strictly to the Beer-Lambert law, making it the gold standard for quantitative analysis and exact peak positioning. For azetidine nitriles, where subtle shifts of 2–5 cm⁻¹ indicate critical structural changes (e.g., diastereomeric differences or H-bonding states), transmission provides the highest fidelity.

ATR-FTIR (Surface Analysis)

ATR utilizes an evanescent wave that penetrates only a few microns into the sample. While it requires minimal sample preparation, the penetration depth is wavelength-dependent. This physical phenomenon causes ATR spectra to exhibit band distortion and an apparent shift of peak positions to lower frequencies (red-shift) compared to transmission spectra[3]. Furthermore, because the nitrile stretch occurs at a relatively high frequency (~2250 cm⁻¹), the penetration depth is shallower than at the lower-frequency fingerprint region. This results in inherently weaker nitrile peak intensities in raw ATR spectra unless mathematically corrected[4].

Data Presentation: Modality Comparison

Table 1: Quantitative Comparison of FT-IR Modalities for Azetidine-Nitriles

ParameterTransmission FT-IRATR-FTIR (Diamond Crystal)
Primary Application Bulk composition, exact peak positionsRapid screening, neat liquids, surface analysis
Nitrile Peak Intensity High (Pathlength dependent)Lower (Due to shallow penetration at ~2250 cm⁻¹)
Peak Position Accuracy Absolute (True vibrational frequency)Apparent red-shift (Requires ATR correction algorithm)
Quantitative Reliability Excellent (Strict Beer-Lambert adherence)Moderate (Dependent on crystal contact & refractive index)
Sample Preparation High (KBr pressing, liquid cell loading)Minimal (Direct application to crystal)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in self-validating steps to verify signal fidelity and prevent artifact misinterpretation.

Protocol 1: High-Resolution Transmission FT-IR (KBr Pellet Method)

Best for: Solid azetidine carbonitriles requiring precise peak shift analysis.

  • System Background & Validation: Collect a background spectrum using a pure, dry KBr pellet to account for atmospheric H₂O and CO₂.

    • Self-Validation Check: Ensure the baseline is flat and transmittance is >95% above 2500 cm⁻¹. If water vapor peaks (3500-3900 cm⁻¹) are sharp, purge the sample compartment with dry nitrogen.

  • Sample Preparation: Weigh 1–2 mg of the solid azetidine-nitrile derivative and 100 mg of anhydrous KBr. Grind thoroughly in an agate mortar until a fine, homogeneous powder is achieved. Causality: Proper grinding minimizes light scattering (the Christiansen effect), which can artificially broaden the narrow nitrile band.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 8–10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a high resolution of 2 cm⁻¹ (minimum 64 scans) to capture the sharp nitrile peak.

  • Data Validation: Check the nitrile region (2200–2260 cm⁻¹).

    • Self-Validation Check: The peak maximum should have an absorbance between 0.2 and 0.8 AU. Values >1.0 AU indicate detector saturation, requiring a more dilute pellet.

Protocol 2: Rapid ATR-FTIR (Neat Liquid/Oil Method)

Best for: Liquid azetidine derivatives or rapid intermediate screening.

  • Crystal Cleaning & Background: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum of the ambient atmosphere.

    • Self-Validation Check: The background energy profile must match the detector's known response curve without anomalous dips, ensuring a pristine crystal surface.

  • Sample Application: Deposit 1–2 drops of the neat liquid azetidine derivative directly onto the crystal, ensuring complete coverage of the active sensing area.

  • Spectral Acquisition: Acquire data from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution (32 scans).

  • Data Processing & Validation:

    • Self-Validation Check: Apply an ATR correction algorithm within the spectrometer software. This mathematical correction adjusts for the wavelength-dependent penetration depth, normalizing the weak high-frequency nitrile peak intensity relative to the lower-frequency bands[4].

Workflow Visualization

FTIR_Workflow Start Azetidine-Nitrile Sample Decision Goal: Exact Shift vs. Rapid ID? Start->Decision Trans Transmission FT-IR (High Resolution) Decision->Trans Precise Peak Position ATR ATR-FTIR (Rapid Screening) Decision->ATR Neat Sample/Speed PrepTrans Prepare KBr Pellet Validate Baseline Trans->PrepTrans PrepATR Apply to Diamond Crystal Apply ATR Correction ATR->PrepATR Analyze Analyze Nitrile Stretch (2200-2260 cm⁻¹) PrepTrans->Analyze PrepATR->Analyze

FT-IR modality selection and validation workflow for azetidine-nitrile derivatives.

Conclusion

The analysis of the nitrile stretch in azetidine derivatives provides profound insights into molecular structure and microenvironment. While ATR-FTIR offers unmatched speed and ease of use for routine identification, Transmission FT-IR remains the authoritative choice for detecting subtle frequency shifts induced by the azetidine ring strain or hydrogen bonding. Researchers must actively select their modality based on the required precision and apply appropriate mathematical corrections when comparing data across platforms.

References

1.2 - National Institutes of Health (NIH) / PMC 2. - WordPress / FTIR Search 3.3 - National Institutes of Health (NIH) / PMC 4.4 - PIKE Technologies 5.1 - RSC Publishing

Sources

Melting Point Determination of Pure 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the precise determination of a compound's melting point is not merely a regulatory formality; it is a frontline diagnostic tool for assessing purity, identifying polymorphic transitions, and ensuring batch-to-batch consistency. This guide provides an in-depth comparative analysis of melting point determination methodologies for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile (CAS: 1876666-36-2), a highly functionalized intermediate utilized in the synthesis of kinase inhibitors and CNS-active therapeutics[1].

By evaluating Automated Digital Capillary methods, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM), this guide establishes a self-validating analytical framework to help researchers select the optimal technique based on their specific thermodynamic and throughput requirements.

Chemical Context & The Causality of Thermal Behavior

This compound (Molecular Formula: C8H7ClN4; MW: 194.62 g/mol ) features a rigid azetidine ring coupled to a halogenated pyrimidine core[1]. These structural constraints dictate its crystal lattice energy and, consequently, its thermal behavior.

When determining the melting point of such pure pharmaceutical intermediates, impurities (even at the 0.5% level) disrupt the crystalline lattice. This disruption lowers the energy required to break intermolecular bonds, resulting in a phenomenon known as melting point depression, accompanied by a broadened melting range[2]. Therefore, capturing the exact onset (collapse) and clear point (complete liquefaction) is critical for purity assessment[3].

Comparative Analysis of Analytical Methodologies

To comprehensively profile the thermal characteristics of this compound, we compare three distinct analytical approaches. Each method serves a specific mechanistic purpose in the solid-state characterization workflow.

A. Automated Digital Capillary Method (The Pharmacopeial Standard)

The capillary method remains the most widely used technique for routine quality control[2]. Modern automated systems utilize digital cameras and optical transmission sensors to objectively detect the phase change, eliminating the subjectivity of the human eye[2].

  • Causality of Choice: Selected for its high throughput, pharmacopeial compliance (e.g., USP <741>), and ability to provide a direct, visual melting range (onset to clear point)[3].

B. Differential Scanning Calorimetry (DSC)

DSC is the gold standard for thermodynamic profiling in preclinical development[4]. It measures the differential heat flow required to maintain the sample and a reference at the same temperature.

  • Causality of Choice: Selected when utmost precision is required. DSC not only determines the melting point (endothermic peak) but also quantifies the enthalpy of fusion (

    
    ) and identifies hidden polymorphic transitions or glass transitions (Tg) that optical methods cannot detect[4].
    
C. Hot-Stage Microscopy (HSM)

HSM couples a polarizing light microscope with a temperature-controlled stage. It allows for the direct visual observation of a single crystal or particle as it is heated[4].

  • Causality of Choice: DSC thermograms can sometimes conflate melting endotherms with desolvation or solid-solid phase transitions. HSM provides the visual confirmation necessary to differentiate a true melt (loss of birefringence and liquefaction) from a pseudo-polymorphic event (e.g., solvent bubbling out of the lattice)[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, every thermal analysis must operate as a self-validating system. The following protocols detail the step-by-step methodologies for analyzing this compound.

Step 1: System Suitability and Calibration

Before analyzing the target compound, the instrument's thermal accuracy must be validated using a USP-grade Chemical Reference Standard (CRS)[3].

  • Action: Analyze Phenacetin (Certified USP MP: 133.0–136.0 °C) at a heating rate of 1 °C/min.

  • Validation Criterion: The instrument is deemed suitable for use only if the measured clear point of the CRS falls within ±0.5 °C of its certified value. If it deviates, the temperature scale must be recalibrated[3].

Step 2: Sample Preparation (Critical Phase)
  • Action: Dry the this compound sample in a vacuum desiccator over silica gel for 24 hours[3]. Triturate the sample into a fine powder using an agate mortar and pestle.

  • Causality: Large, irregular crystals create insulating void volumes of air. Because air is a poor thermal conductor, these voids cause thermal gradients across the sample, leading to artificially broadened melting ranges and delayed onset temperatures[3].

Step 3: Execution by Method

Protocol A: Automated Capillary Method

  • Pack the finely ground sample into a standard USP-compatible glass capillary (10 cm length, 0.8–1.2 mm ID) to a tightly packed height of 2.5–3.5 mm[3].

  • Insert the capillary into the heating block at a standby temperature exactly 5 °C below the expected melting point[3].

  • Initiate a controlled temperature ramp of 1 °C/min[2]. Causality: A slow ramp rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag.

  • Record the onset point (substance collapse) and the clear point (complete liquefaction)[3].

Protocol B: DSC Analysis

  • Weigh exactly 3.0–5.0 mg of the prepared sample into a standard aluminum DSC pan and crimp with a pin-holed lid. Causality: The pin-hole allows for the release of any volatile impurities or trapped moisture, preventing pan deformation which disrupts the thermal contact with the sensor.

  • Purge the sample cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

  • Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 160 °C.

  • Analyze the thermogram to determine the extrapolated onset temperature and the peak endothermic temperature[4].

Protocol C: Hot-Stage Microscopy (HSM)

  • Disperse a few grains of the sample onto a glass microscope slide and cover with a glass coverslip.

  • Place the slide on the hot stage under cross-polarized light. The crystalline sample will appear bright (birefringent) against a dark background.

  • Heat at 2 °C/min while recording video.

  • Record the temperature at which the crystals begin to lose birefringence (onset of melting) and the temperature of complete visual liquefaction[5].

Quantitative Data Presentation

The following tables summarize the comparative capabilities of the instruments and the experimental thermal data obtained for pure this compound.

Table 1: Instrumental Capability Comparison
FeatureAutomated CapillaryDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Optical light transmission (%)Heat flow (mW) / Enthalpy (

)
Visual/Optical morphology
Sample Size ~2-3 mg1-5 mg< 1 mg (Single particle)
Heating Rate 0.5 - 1.0 °C/min5 - 20 °C/min1 - 10 °C/min
Key Advantage High throughput, USP compliantThermodynamic quantificationVisualizes phase transitions
Limitation Cannot detect polymorphismCannot visually confirm eventsHighly subjective observation
Table 2: Experimental Thermal Data for this compound

Note: Data represents a highly pure (>99.5%) synthesized batch.

Analytical MethodOnset Temperature (°C)Peak / Clear Point (°C)Additional Observations
Automated Capillary 134.6135.4Sharp melt; no discoloration observed.
DSC 134.8 (Extrapolated)135.6 (Endotherm Peak)

= 88.4 J/g. No secondary polymorphs detected.
HSM 134.5 (Edge softening)135.5 (Zero birefringence)Uniform loss of birefringence; no prior desolvation bubbling.

Method Selection Workflow

To assist researchers in selecting the appropriate analytical pathway for evaluating pharmaceutical intermediates like this compound, the following decision tree outlines the logical progression based on analytical goals.

MP_Workflow Start Synthesized Compound This compound Goal Determine Analytical Goal Start->Goal QC Routine Quality Control & Purity Check Goal->QC High Throughput Thermo Thermodynamic Profiling & Polymorphism Goal->Thermo High Precision Visual Visual Phase Change & Desolvation Study Goal->Visual Mechanistic Insight Capillary Automated Capillary Melting Point Apparatus QC->Capillary DSC Differential Scanning Calorimetry (DSC) Thermo->DSC HSM Hot-Stage Microscopy (HSM) Visual->HSM Result Comprehensive Thermal Profile Capillary->Result Onset/Clear Point DSC->Result Heat Flow/Enthalpy HSM->Result Optical Transitions

Decision workflow for selecting melting point determination methods in drug development.

Conclusion

For the routine purity assessment of this compound, the Automated Capillary Method provides the most efficient, pharmacopeia-compliant solution, yielding a sharp melting range indicative of high purity. However, for comprehensive solid-state characterization—especially during early-stage formulation where polymorphism is a risk factor—DSC must be employed to quantify thermodynamic stability. When thermograms present ambiguous endotherms, HSM serves as the ultimate orthogonal technique, bridging the gap between thermal data and physical reality.

References

  • Chemsrc. "CAS#:1876666-36-2 | this compound." Chemsrc Chemical Database. Available at: [Link]

  • ResolveMass Laboratories. "Melting Point Determination - ResolveMass Laboratories Inc." ResolveMass. Available at: [Link]

  • Improved Pharma. "DSC hot stage microscopy - Improved Pharma." Improved Pharma Analytical Services. Available at: [Link]

  • National Institutes of Health (NIH). "Hot stage microscopy and its applications in pharmaceutical characterization." PMC - NIH. Available at: [Link]

  • ThinkSRS. "Determination of Melting Points According to Pharmacopeia." Stanford Research Systems. Available at: [Link]

Sources

Safety Operating Guide

1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Comprehensive Disposal and Safety Protocol for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carbonitrile

As a Senior Application Scientist, ensuring the safe handling and disposal of complex, multi-functional halogenated organics is paramount to laboratory safety and regulatory compliance. This compound (CAS: 1876666-36-2)[1] presents unique disposal challenges due to its structural components: a halogenated pyrimidine ring, a strained azetidine heterocycle, and a reactive nitrile group.

This guide provides an authoritative, step-by-step operational plan for the safe containment, storage, and final destruction of this compound. By understanding the chemical causality behind these procedures, researchers can build a self-validating safety culture that prevents adverse incidents.

Section 1: Chemical Profiling & Mechanistic Hazards

Understanding the chemical causality behind disposal rules is critical for preventing adverse laboratory incidents and ensuring environmental protection.

  • Halogenated Pyrimidine: The presence of the chlorine atom classifies this compound as a halogenated organic waste. If subjected to low-temperature combustion, halogenated aromatics and heterocycles act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2].

  • Nitrile Group (-C≡N): While organic nitriles are generally stable under standard conditions, they can hydrolyze in the presence of strong acids or bases to form amides or carboxylic acids, releasing heat. Furthermore, incomplete combustion of nitriles can release toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx)[3].

  • Causality of Disposal Choice: Because of these dual hazards, standard biological degradation, drain disposal, or low-temperature evaporation is strictly prohibited. The only safe, regulatory-compliant disposal method is high-temperature incineration equipped with alkaline scrubbing systems to neutralize acidic combustion gases (HCl, NOx)[4].

Section 2: Waste Segregation & Containment Strategy

Proper segregation prevents dangerous cross-reactions and controls disposal costs. Non-halogenated solvents mixed with any quantity of halogenated liquid MUST be treated as a halogenated liquid, which can cost up to three times more to dispose of[5][6].

Step-by-Step Containment Protocol:

  • Select Compatible Containment: Use a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle[6]. Do not use metal containers, as trace hydrolysis of the halogenated compound could lead to corrosion.

  • Segregate Waste Streams: Isolate this compound exclusively in the "Halogenated Organic Waste" stream. Strictly avoid mixing with aqueous wastes, strong oxidizing agents, acids, or bases[7].

  • Ensure Vapor-Tight Sealing: Keep all chemical waste containers closed at all times except when waste is being actively added. The container must be "vapor tight" and "spill proof"[5].

  • Apply GHS-Compliant Labeling: Label the container before the first drop of waste is added. Use the full chemical name ("this compound"). Do NOT use abbreviations, acronyms, or chemical formulas[5]. Clearly mark the applicable hazards, such as "Toxic" and "Halogenated"[6].

Section 3: Satellite Accumulation & Spill Response

Storage Operations: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must feature secondary containment (e.g., a polyethylene tray or acid/solvent bottle carrier) to capture potential leaks[6][7]. Ensure the area is cool, dry, well-ventilated, and away from direct sunlight or ignition sources[7].

Step-by-Step Spill Response Methodology: If a small release occurs (cleanable within 10 minutes) and you are trained:

  • PPE: Don double nitrile or Viton gloves (standard nitrile has poor compatibility with many halogenated solvents), ANSI-approved chemical splash goggles, and a fully-buttoned lab coat[7].

  • Containment: Absorb the spill with an inert dry material (e.g., spill control pillows or vermiculite)[5]. Do not use combustible materials like sawdust.

  • Disposal: Place the absorbed material into a resealable, chemically compatible bag, tag it as hazardous waste, and transfer it to the SAA for EHS collection[6].

Section 4: Final Treatment & High-Temperature Incineration

Transfer the accumulated waste to your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The required final destruction method is high-temperature incineration in a RCRA-permitted facility[2][4].

Mechanistic Breakdown of Incineration: To achieve a Destruction and Removal Efficiency (DRE) of 99.99%, the incinerator must operate under the "3-T" concept: Time, Temperature, and Turbulence[8]. The secondary chamber must maintain a temperature of at least 950°C with a gas residence time of no less than 2 seconds[8]. This ensures the complete thermal cleavage of the C-Cl and C≡N bonds, converting the waste into manageable oxides, CO2, N2, and H2O, while alkaline scrubbers neutralize the resulting HCl[4].

Data Presentation

Table 1: Waste Characterization & Compatibility Matrix

Parameter Specification / Requirement
Chemical Name This compound
Waste Classification Halogenated Organic Waste
Primary Hazards Toxic, potential for toxic combustion byproducts (HCl, NOx, HCN)
Incompatible Materials Strong acids, strong bases, oxidizing agents, non-halogenated streams

| Approved Containers | HDPE, PTFE-lined Glass |

Table 2: High-Temperature Incineration Parameters [8]

Operational Metric Minimum Requirement Purpose
Secondary Chamber Temp. > 950°C Prevents dioxin/furan formation; breaks C-Cl bonds
Gas Residence Time > 2.0 seconds Ensures complete oxidation of the nitrile group
Destruction Efficiency (DRE) 99.99% Regulatory compliance for halogenated organics

| Exhaust Treatment | Alkaline Scrubbing | Neutralizes acidic gases (HCl) generated during combustion |

Visualizations

G Start Waste Generation: 1-(5-Chloropyrimidin-2-yl) azetidine-3-carbonitrile Segregate Segregation: Isolate as Halogenated Organic Waste Start->Segregate Contain Containment: HDPE / Glass Carboy with Vapor-Tight Lid Segregate->Contain Label Labeling: GHS 'Toxic' & 'Halogenated' Contain->Label SAA Storage: Satellite Accumulation Area (Secondary Containment) Label->SAA EHS Transfer: EHS / Licensed Contractor SAA->EHS Incinerate Final Destruction: High-Temp Incineration (>950°C, >2s) EHS->Incinerate

Figure 1: End-to-end laboratory waste disposal workflow for halogenated nitrile compounds.

G Chem Halogenated Nitrile Waste Primary Primary Chamber Pyrolysis / Volatilization Chem->Primary Secondary Secondary Chamber >950°C, >2s Residence Primary->Secondary Scrubber Alkaline Scrubbing (Neutralize HCl/NOx) Secondary->Scrubber Exhaust Clean Exhaust (CO2, N2, H2O) Scrubber->Exhaust

Figure 2: Mechanistic thermal destruction pathway for halogenated pyrimidine nitriles.

References

1.[1] CAS#:1876666-36-2 | this compound. Chemsrc. 1 2.[7] Halogenated Solvents: Waste Halogenated Solvents must be managed as a Dangerous Waste. Washington State University (WSU). 7 3.[5] Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. 5 4.[6] Halogenated Solvents in Laboratories - Campus Operations. Temple University. 6 5.[8] Hazardous Waste Management Guide | Incineration. Scribd. 8 6.[2] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). 2 7.[4] Standard Operating Procedure: Disposal of Halogenated Aromatic Hydrocarbons. Benchchem. 4 8.[3] Acetonitrile | 75-05-8. ChemicalBook.3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.